Acid Blue 113
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
disodium;8-anilino-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N5O6S2.2Na/c38-44(39,40)23-11-6-10-22(20-23)34-35-27-16-17-28(25-13-5-4-12-24(25)27)36-37-29-18-19-30(33-21-8-2-1-3-9-21)32-26(29)14-7-15-31(32)45(41,42)43;;/h1-20,33H,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRMZBUQQMPKCR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21N5Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24758-50-7 (Parent) | |
| Record name | C.I. 26360 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7044920 | |
| Record name | C.I. Acid Blue 113 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3351-05-1 | |
| Record name | C.I. 26360 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 113 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 8-phenylamino-5-(4-(3-sulphonatophenylazo)-1-naphthylazo)naphthalenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 113 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BJW83X6LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acid Blue 113 (CAS 3351-05-1): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 113, with the CAS number 3351-05-1, is a disazo acid dye known for its extensive applications in various industrial and scientific fields.[1][2][3] This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis, applications, toxicological profile, and detailed experimental protocols for its use in research.
Chemical and Physical Properties
This compound is a dark blue to black powder that is soluble in water.[2][4] Its chemical structure features two azo groups (–N=N–), which are characteristic of azo dyes, and sulfonic acid groups that impart water solubility and allow it to bind to substrates with cationic sites.
| Property | Value | References |
| CAS Number | 3351-05-1 | |
| Molecular Formula | C₃₂H₂₁N₅Na₂O₆S₂ | |
| Molecular Weight | 681.65 g/mol | |
| Appearance | Dark blue to black powder | |
| Solubility | Soluble in water | |
| λmax | 566 nm | |
| Extinction Coefficient (ε) | ≥18000 at 563-569 nm in H₂O at 0.02 g/L |
Synthesis
The synthesis of this compound is a multi-step process involving diazotization and coupling reactions.
Logical Relationship of Synthesis:
Caption: Synthesis pathway of this compound.
Applications
This compound has a wide range of applications owing to its coloring properties and chemical structure.
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Textile Industry: It is extensively used for dyeing protein fibers such as wool and silk, as well as polyamides like nylon.
-
Leather and Paper Industries: It is also utilized in the dyeing of leather and for paper coloring.
-
Biological Staining: While its use as a specific histological stain is not well-documented in scientific literature, it is mentioned for "biological shading" and "biological coloring," which likely pertains to the dyeing of materials of biological origin.
-
Research Applications: In recent years, this compound has been employed as a model compound in environmental research, particularly in studies focused on the biodegradation and adsorption of textile dyes from wastewater.
Experimental Protocols
Biodegradation of this compound by Staphylococcus lentus
This protocol is based on studies investigating the microbial degradation of this compound.
Experimental Workflow:
Caption: Workflow for this compound biodegradation.
Methodology:
-
Inoculum Preparation: Cultivate Staphylococcus lentus in a suitable nutrient broth.
-
Degradation Medium: Prepare a minimal salt medium supplemented with a carbon source (e.g., glucose) and yeast extract. Add this compound to the desired concentration.
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Inoculation and Incubation: Inoculate the degradation medium with the prepared S. lentus culture. Incubate the flasks under either static or shaking conditions at a controlled temperature.
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Monitoring Decolorization: Periodically withdraw aliquots from the culture. Centrifuge to remove bacterial cells and measure the absorbance of the supernatant at the λmax of this compound (566 nm) using a UV-Vis spectrophotometer. The percentage of decolorization can be calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Analysis of Degradation Products: After significant decolorization, extract the metabolites from the culture medium using a suitable solvent (e.g., ethyl acetate). Analyze the extracted compounds using High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation products.
Signaling Pathway (Biodegradation):
The biodegradation of this compound by Staphylococcus lentus involves the enzymatic cleavage of the azo bonds.
Caption: Biodegradation pathway of this compound.
Adsorption of this compound from Aqueous Solution
This protocol outlines a general procedure for studying the removal of this compound from water using an adsorbent material.
Methodology:
-
Preparation of Adsorbent: Prepare the chosen adsorbent material (e.g., activated carbon, biomass). This may involve washing, drying, and sieving to obtain a uniform particle size.
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Batch Adsorption Experiments:
-
Prepare stock solutions of this compound of known concentrations.
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In a series of flasks, add a fixed amount of the adsorbent to a known volume of the dye solution with a specific initial concentration.
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Agitate the flasks at a constant speed and temperature for a predetermined period to reach equilibrium.
-
Investigate the effect of various parameters such as pH, adsorbent dose, initial dye concentration, and contact time by systematically varying one parameter while keeping others constant.
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-
Analysis: After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation. Determine the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its λmax.
-
Data Analysis: Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ) and the percentage of dye removal. Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.
Toxicological Information
The toxicological data for this compound is not extensively detailed in publicly available literature.
| Parameter | Finding | References |
| Acute Oral Toxicity (LD50) | No data available/Unlisted | |
| Acute Dermal Toxicity (LD50) | No data available | |
| Skin Irritation | May cause skin irritation | |
| Eye Irritation | Causes serious eye irritation | |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects |
Note: Due to the lack of specific LD50 values, caution should be exercised when handling this compound. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.
Conclusion
This compound is a versatile diazo dye with significant industrial applications. For the scientific community, it serves as a valuable model compound for research in bioremediation and environmental science. While comprehensive toxicological data is limited, the available information indicates that it should be handled with care. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and applications of this compound.
References
In-Depth Technical Guide to Acid Blue 113
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Blue 113, a diazo dye with significant applications in the textile industry and various research fields. This document outlines its molecular characteristics, synthesis, and key analytical methodologies.
Core Molecular Information
This compound, with the Colour Index number 26360, is a water-soluble anionic dye. Its chemical structure features two azo (-N=N-) groups, which are responsible for its characteristic color.
Molecular Formula: C₃₂H₂₁N₅Na₂O₆S₂
The presence of two sulfonate groups imparts significant water solubility to the molecule and allows it to be classified as an acid dye.
Quantitative Data Summary
The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₃₂H₂₁N₅Na₂O₆S₂ | [1] |
| Molecular Weight | 681.65 g/mol | [1] |
| CAS Number | 3351-05-1 | [1] |
| Appearance | Dark blue or green-black powder | [1] |
| Maximum Absorption (λmax) | 566 nm (in H₂O) | |
| Molar Extinction Coefficient (ε) | ≥18,000 L mol⁻¹ cm⁻¹ at 563-569 nm | |
| Solubility | Soluble in water (purple), ethanol (violet-blue); slightly soluble in acetone; insoluble in other organic solvents. |
Synthesis Pathway and Experimental Protocols
The synthesis of this compound is a multi-step process involving sequential diazotization and azo coupling reactions. The overall workflow is depicted in the diagram below.
Representative Synthesis Protocol
Step 1: Synthesis of the Monoazo Intermediate
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Diazotization of 3-Aminobenzenesulfonic Acid:
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Dissolve a molar equivalent of 3-aminobenzenesulfonic acid in a dilute aqueous solution of sodium carbonate.
-
Cool the solution to 0-5°C in an ice-salt bath.
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Slowly add a concentrated aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5°C.
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In a separate vessel, prepare a solution of hydrochloric acid and cool it to 0-5°C.
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Slowly add the cold amine-nitrite solution to the stirred hydrochloric acid, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is indicated by a positive reaction on starch-iodide paper.
-
-
Coupling with 1-Naphthylamine:
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Dissolve a molar equivalent of 1-naphthylamine in a dilute acidic solution (e.g., acetic acid).
-
Cool this solution to 0-5°C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the 1-naphthylamine solution with vigorous stirring.
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Maintain a slightly acidic pH to facilitate the coupling reaction.
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Continue stirring for 1-2 hours in the cold. The formation of a colored precipitate indicates the formation of the intermediate.
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Isolate the intermediate product by filtration and wash with cold water.
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Step 2: Synthesis of this compound
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Diazotization of the Monoazo Intermediate:
-
Suspend the monoazo intermediate from Step 1 in water and repeat the diazotization procedure as described above, using sodium nitrite and hydrochloric acid at 0-5°C.
-
-
Coupling with 8-(Phenylamino)naphthalen-1-ol:
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Dissolve a molar equivalent of 8-(phenylamino)naphthalen-1-ol in a dilute aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate).
-
Cool the solution to 5-10°C.
-
Slowly add the cold diazonium salt solution from the previous step with efficient stirring.
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The coupling reaction will result in the formation of the dark blue this compound dye.
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The dye can be precipitated from the solution by the addition of sodium chloride ("salting out").
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Collect the final product by filtration, wash with a saturated sodium chloride solution, and dry.
-
Analytical Protocols
UV-Visible Spectrophotometry for Determination of λmax
A common method for characterizing this compound is through UV-Visible spectrophotometry to determine its maximum absorbance wavelength (λmax).
-
Preparation of Stock Solution: Prepare a stock solution of this compound by accurately weighing the dye powder and dissolving it in deionized water to a known concentration (e.g., 100 mg/L).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution.
-
Spectrophotometric Analysis:
-
Use a calibrated UV-Visible spectrophotometer.
-
Scan the absorbance of a diluted solution of this compound over a wavelength range of approximately 400-700 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax. For this compound, this is typically around 566 nm.
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High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Studies
HPLC is frequently used to assess the purity of this compound and to monitor its degradation into smaller metabolites.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector and a C18 column is typically used.
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Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
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Sample Preparation: Dissolve a small, accurately weighed amount of the dye in the mobile phase or a suitable solvent.
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Analysis: Inject the sample into the HPLC system. The retention time of the main peak corresponds to this compound. The appearance of new peaks at different retention times can indicate the presence of impurities or degradation products.
References
Unveiling the Spectroscopic Properties of Acid Blue 113: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Acid Blue 113, a diazo dye with significant applications in various industrial and research settings. This document outlines its maximum absorbance wavelength (λmax) and molar extinction coefficient (ε), crucial parameters for its quantification and characterization. Detailed experimental protocols for determining these values are also presented, alongside a visual representation of the experimental workflow.
Core Spectroscopic Data of this compound
The lambda max (λmax) and molar extinction coefficient (ε) are fundamental properties that dictate the interaction of this compound with light. These values are essential for the quantitative analysis of the dye in solution using spectrophotometry, guided by the Beer-Lambert law. The table below summarizes the key spectroscopic data for this compound in an aqueous solution.
| Parameter | Value | Wavelength Range (nm) | Solvent | Concentration |
| Lambda max (λmax) | 566 nm | - | Water | Not specified |
| 560 nm | - | Water | Not specified | |
| 565 nm | - | Water | Not specified | |
| Molar Extinction Coefficient (ε) | ≥18,000 L·mol⁻¹·cm⁻¹ | 563-569 | Water | 0.02 g/L |
| 16,484.3 L·mol⁻¹·cm⁻¹ | 566 | Water | Not specified | |
| 143,146.5 L·mol⁻¹·cm⁻¹ (calculated from 0.21 L·mg⁻¹·cm⁻¹) | Not specified | Water | Not specified |
Note: The molar extinction coefficient value of 143,146.5 L·mol⁻¹·cm⁻¹ was calculated from the reported value of 0.21 L·mg⁻¹·cm⁻¹ using the molecular weight of this compound (681.65 g/mol ). Discrepancies in reported values can arise from variations in experimental conditions, solvent purity, and the specific isomeric composition of the dye.
Experimental Protocol: Determination of λmax and Molar Extinction Coefficient
The determination of the lambda max and molar extinction coefficient of this compound is typically performed using UV-Visible (UV-Vis) spectrophotometry. This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.
Materials and Equipment:
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This compound powder (analytical grade)
-
Distilled or deionized water (solvent)
-
Volumetric flasks (various sizes)
-
Pipettes
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
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Analytical balance
Methodology:
-
Preparation of a Stock Solution:
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolve the powder in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L). Ensure the dye is completely dissolved.
-
-
Determination of Lambda max (λmax):
-
Prepare a dilute solution of this compound from the stock solution.
-
Fill a cuvette with the dilute solution and another with the solvent (water) to serve as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction.
-
Replace the blank with the sample cuvette and scan the absorbance of the solution over a wavelength range (e.g., 400-700 nm).
-
The wavelength at which the maximum absorbance is recorded is the λmax.[1]
-
-
Determination of Molar Extinction Coefficient (ε):
-
Prepare a series of standard solutions of this compound with known concentrations by diluting the stock solution. A typical concentration range could be 1 to 10 mg/L.
-
Measure the absorbance of each standard solution at the predetermined λmax (566 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the calibration curve will be equal to the molar extinction coefficient (ε) when the concentration is expressed in mol/L and the path length (l) is 1 cm.[1][2]
-
Alternatively, the extinction coefficient can be calculated for a single solution of known concentration using the formula: ε = A / (c * l), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[2]
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the spectroscopic properties of this compound.
Caption: Experimental workflow for determining λmax and molar extinction coefficient.
References
solubility of Acid Blue 113 in water and organic solvents
An In-depth Technical Guide to the Solubility of Acid Blue 113
This technical guide provides a comprehensive overview of the solubility of this compound (C.I. 26360; CAS 3351-05-1) in aqueous and organic media. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields who utilize this diazo dye in their work.
Chemical Profile of this compound
This compound is a water-soluble, anionic diazo dye.[1] It typically appears as a very dark blue, black, or greenish-black powder.[1][2][3] Its chemical structure, featuring multiple sulfonate groups, contributes significantly to its solubility characteristics, particularly in polar solvents. The dye is widely used in the textile and leather industries for dyeing wool, silk, and nylon, and also finds applications in paper coloring and biological staining.
Quantitative Solubility Data
The solubility of this compound has been determined in various solvents. A quantitative value is available for water, while qualitative descriptors are used for most organic solvents. This data is summarized for comparative analysis in the table below.
| Solvent | Chemical Formula | Solubility | Temperature | Appearance of Solution | Reference |
| Water | H₂O | 100 g/L | 20°C | Purple / Reddish-Blue | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble (Slightly) | 20°C | Not Specified | |
| Ethanol | C₂H₅OH | Soluble | Not Specified | Violet-Blue | |
| Cellosolve (2-Ethoxyethanol) | C₄H₁₀O₂ | Soluble | Not Specified | Not Specified | |
| Acetone | C₃H₆O | Slightly Soluble | Not Specified | Not Specified | |
| Other Organic Solvents | - | Insoluble | Not Specified | - |
Experimental Protocols for Solubility Determination
While specific experimental details for the exact values cited for this compound are not extensively published in the available literature, a general and robust methodology for determining dye solubility can be outlined based on standard analytical chemistry practices. The following protocol describes a common method using UV-Vis spectrophotometry.
Objective
To quantitatively determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials and Equipment
-
This compound (high purity)
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Solvent of interest (e.g., deionized water, ethanol)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
UV-Vis spectrophotometer and cuvettes
Methodology
-
Preparation of a Stock Solution and Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in the solvent to create a concentrated stock solution.
-
Perform a series of serial dilutions from the stock solution to prepare at least five standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard at the dye's maximum absorbance wavelength (λmax), which for this compound is approximately 566 nm.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).
-
-
Equilibration for Saturation:
-
Add an excess amount of this compound powder to a known volume of the solvent in an Erlenmeyer flask. This ensures that a saturated solution is formed.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant. To ensure no solid particulates are included, centrifuge the sample at high speed.
-
Filter the centrifuged supernatant through a syringe filter.
-
Accurately dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the previously established calibration curve.
-
Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at that specific temperature.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining dye solubility can be visualized as follows.
Caption: Workflow for Dye Solubility Determination.
References
Mechanism of Action of Acid Blue 113: A Technical Guide
Introduction
Acid Blue 113 (CI 26360) is a water-soluble, anionic dye belonging to the disazo chemical class.[1][2] With the molecular formula C₃₂H₂₁N₅Na₂O₆S₂, it is widely utilized in the textile and leather industries for dyeing protein and polyamide fibers such as wool, silk, and nylon.[1][2][3] Its efficacy stems from its specific chemical structure, which facilitates strong interactions with substrates under particular environmental conditions. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes for researchers, scientists, and drug development professionals who may use it as a model compound.
Chemical and Physical Properties
This compound is characterized by two azo groups (-N=N-), which act as the primary chromophore responsible for its deep blue color, and two sulfonate groups (-SO₃⁻), which confer its anionic nature and high water solubility. It typically appears as a greenish-black powder with a maximum absorbance (λmax) in aqueous solution at approximately 560-566 nm.
Caption: Chemical structure of this compound.
Core Mechanism of Action in Dyeing
The primary mechanism of action for this compound as an anionic dye is rooted in electrostatic interactions between the dye molecule and the substrate. This process is highly dependent on the pH of the dyeing medium.
-
Ionization of the Dye : In an aqueous solution, the sodium sulfonate groups (-SO₃Na) of this compound dissociate, yielding a large, negatively charged colored anion (D-SO₃⁻) and sodium cations (Na⁺).
-
Protonation of the Substrate : The dyeing process is typically carried out in an acidic bath. In the presence of acid (H⁺ ions), the amino groups (-NH₂) present in protein fibers (like wool and silk) or polyamide fibers (like nylon) become protonated, forming cationic sites (-NH₃⁺).
-
Electrostatic Attraction and Ionic Bond Formation : The negatively charged sulfonate groups of the dye anion are strongly attracted to the positively charged ammonium sites on the fiber surface. This attraction leads to the formation of stable ionic bonds (salt linkages), effectively fixing the dye to the substrate.
This interaction is a classic example of ion exchange, where the dye anions bind to the fiber, displacing smaller, more mobile anions from the solution.
Caption: Mechanism of this compound binding to a fiber substrate.
Quantitative Analysis of Dye-Substrate Interaction
The interaction of this compound with various materials has been extensively studied, primarily in the context of its removal from wastewater. These adsorption studies provide valuable quantitative data on the dye's binding characteristics, which are analogous to the dyeing process. The data is typically analyzed using isotherm, kinetic, and thermodynamic models.
Data Presentation
Table 1: Adsorption Isotherm Data for this compound Summarizes the maximum adsorption capacity (q_max) of various adsorbents and the best-fitting isotherm model.
| Adsorbent | Best Fit Isotherm Model | Max. Adsorption Capacity (q_max, mg/g) | Temperature (K) | pH | Reference |
| Activated Carbon (Varagu Millet Husk) | Langmuir | 231.92 | 325 | Not Specified | |
| AC-ZnO Composite | Langmuir | 333.33 | Not Specified | 3 | |
| Chitin Microparticles | Langmuir | Not Specified | Room Temp. | 6.3 | |
| Nutraceutical Industrial Fenugreek Seed Spent | Not Specified | 91.00 | Not Specified | 2 | |
| Nanocarbon Spheres | Langmuir | Not Specified | Not Specified | 2 |
Table 2: Adsorption Kinetic Data for this compound Describes the rate of dye uptake and the model that best describes the process.
| Adsorbent | Best Fit Kinetic Model | Rate Constant | Conditions | Reference |
| Activated Carbon (Varagu Millet Husk) | Pseudo-second-order | Not Specified | 305-325 K | |
| Poly(n-hexadecyl-4-vinylpyridinium Bromide) | Pseudo-second-order | Not Specified | 298 K, pH 2-8 | |
| Nutraceutical Industrial Tribulus terrestris Spent | Pseudo-second-order | Not Specified | 50 °C, pH 2 |
Table 3: Thermodynamic Parameters for this compound Adsorption Indicates the spontaneity and nature of the adsorption process.
| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |
| Activated Carbon (Varagu Millet Husk) | Negative | Positive | Positive | Spontaneous, Endothermic | |
| Nutraceutical Industrial Fenugreek Seed Spent | Negative | Positive | Positive | Spontaneous, Physisorption |
Key Experimental Protocols
The following sections detail standardized protocols for quantifying the interaction of this compound with a substrate.
Protocol: Batch Adsorption Study
This protocol is used to determine the equilibrium and kinetic parameters of dye adsorption onto a solid substrate.
-
Preparation of Stock Solution : Prepare a 1000 mg/L stock solution by accurately weighing 1.0 g of this compound powder and dissolving it in 1 L of deionized water.
-
Preparation of Working Solutions : Prepare a series of working solutions with varying initial concentrations (e.g., 20, 50, 100, 200 mg/L) by diluting the stock solution.
-
Adsorption Experiment :
-
Place a fixed volume (e.g., 50 mL) of each working solution into a series of conical flasks.
-
Adjust the pH of each solution to the desired value (e.g., pH 3.0) using 0.1 M HCl or 0.1 M NaOH.
-
Add a precise mass of the adsorbent (e.g., 0.1 g) to each flask.
-
Seal the flasks and place them in a mechanical shaker or water bath incubator at a constant temperature and agitation speed.
-
-
Sample Collection and Analysis :
-
For kinetic studies, withdraw aliquots at predetermined time intervals (e.g., 5, 15, 30, 60, 120 min).
-
For equilibrium studies, allow the flasks to agitate for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
-
Quantification : Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its λmax (~566 nm).
-
Calculation :
-
The amount of dye adsorbed at equilibrium, qₑ (mg/g), is calculated using the formula: qₑ = (C₀ - Cₑ) * V / m
-
Where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
Caption: Workflow for a typical batch adsorption experiment.
Protocol: Spectrophotometric Quantification
-
Instrument Setup : Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to the λmax of this compound (~566 nm).
-
Calibration Curve :
-
Prepare a series of standard solutions of known concentrations (e.g., 0, 2, 5, 10, 15, 20 mg/L) from the stock solution.
-
Measure the absorbance of each standard, using deionized water as the blank.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Sample Measurement : Measure the absorbance of the unknown samples from the adsorption experiment.
-
Concentration Determination : Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the final concentration of the unknown samples.
Biodegradation Pathway
In bioremediation contexts, the mechanism of action involves the enzymatic breakdown of this compound. Certain bacteria, such as Pseudomonas stutzeri, possess enzymes like azoreductase and laccase that can cleave the azo bonds. This cleavage breaks the chromophore, leading to decolorization and the formation of various smaller aromatic amine metabolites, such as sodium-4-aminobenzene sulfonate and sodium-5-amino-8-anilino naphthalene 1-sulfonate.
Caption: Enzymatic biodegradation pathway of this compound.
The mechanism of action of this compound as an anionic dye is a well-defined process governed by fundamental principles of acid-base chemistry and electrostatics. The negatively charged sulfonate groups on the dye molecule form strong ionic bonds with positively charged sites on protein or polyamide fibers, which are induced under acidic conditions. The strength and rate of this interaction can be precisely quantified using adsorption isotherm and kinetic models. Understanding this core mechanism is not only crucial for optimizing dyeing processes but also for developing effective strategies for its removal from industrial effluents, where the same chemical principles apply.
References
Methodological & Application
Application Notes and Protocols for Acid Blue 113 in Textile Dyeing of Wool and Silk
Introduction
Acid Blue 113, a disazo anionic dye, is a commercially significant colorant for protein fibers such as wool and silk, as well as polyamides.[1] Its molecular structure facilitates strong ionic interactions with the amino groups in these fibers, resulting in vibrant navy blue shades with good fastness properties.[1][2] These application notes provide detailed protocols for the dyeing of wool and silk with this compound, along with a summary of its performance characteristics and methodologies for fastness testing.
Chemical Structure of this compound:
-
C.I. Name: this compound[3]
-
C.I. Number: 26360[3]
-
CAS Number: 3351-05-1
-
Chemical Formula: C₃₂H₂₁N₅Na₂O₆S₂
-
Molecular Weight: 681.65 g/mol
-
λmax: ~566 nm
Dyeing Protocols
General Recommendations
Successful dyeing with this compound on both wool and silk requires careful control of pH, temperature, and dye concentration. An acidic dyebath is crucial for protonating the amino groups of the fibers, creating cationic sites that attract the anionic dye molecules.
Laboratory-Scale Dyeing Protocol for Wool
This protocol is designed for a laboratory setting to achieve varying shades of navy blue on wool fabric.
Materials:
-
Wool fabric (scoured)
-
This compound dye powder
-
Acetic acid (or formic acid)
-
Glauber's salt (sodium sulfate)
-
Deionized water
-
Laboratory dyeing machine (e.g., shaking water bath, beaker dyeing machine)
Procedure:
-
Preparation of Dyebath:
-
Set the liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) to 40:1.
-
Dissolve the required amount of this compound in a small amount of hot deionized water before adding to the main dyebath.
-
Add Glauber's salt (e.g., 10 g/L) to the dyebath to promote level dyeing.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
-
Dyeing Cycle:
-
Introduce the pre-wetted wool fabric into the dyebath at 40°C.
-
Raise the temperature to the boil (98-100°C) at a rate of 2°C/minute.
-
Hold at the boil for 60 minutes, ensuring gentle agitation of the fabric.
-
After 60 minutes, allow the dyebath to cool gradually to 70°C.
-
-
Rinsing and Drying:
-
Remove the fabric from the dyebath and rinse thoroughly with warm water, followed by a cold water rinse until the water runs clear.
-
Squeeze out excess water and air dry at room temperature.
-
Laboratory-Scale Dyeing Protocol for Silk
This protocol is adapted for the more delicate nature of silk fibers.
Materials:
-
Silk fabric (degummed)
-
This compound dye powder
-
Acetic acid
-
Glauber's salt (sodium sulfate)
-
Deionized water
-
Laboratory dyeing machine
Procedure:
-
Preparation of Dyebath:
-
Set the liquor ratio to 40:1.
-
Prepare the dye solution as described for wool.
-
Add Glauber's salt (e.g., 5-10 g/L).
-
Adjust the pH to 4.5-5.5 with acetic acid.
-
-
Dyeing Cycle:
-
Introduce the pre-wetted silk fabric into the dyebath at 40°C.
-
Raise the temperature to 85-90°C at a rate of 1.5°C/minute.
-
Hold at this temperature for 45-60 minutes with gentle agitation.
-
Gradually cool the dyebath to 60°C.
-
-
Rinsing and Drying:
-
Rinse the silk fabric as described for wool.
-
Gently squeeze out excess water and air dry away from direct sunlight.
-
Data Presentation
Color Strength at Varying Dye Concentrations on Wool
The color strength (K/S value) of a dyed fabric is a measure of the dye uptake. The following table illustrates the effect of increasing concentrations of this compound on the color strength of wool fabric. As the dye concentration increases, the K/S value also increases, indicating a deeper shade.
| Dye Concentration (% o.w.f.*) | K/S Value |
| 2 | 8.5 |
| 4 | 12.3 |
| 6 | 15.1 |
*o.w.f. = on the weight of fabric
Colorimetric Data (CIELAB) for Silk
No specific CIELAB data for this compound on silk at varying concentrations was found in the search results. The following is a representative table of how such data would be presented.
| Dye Concentration (% o.w.f.) | L | a | b* |
| 0.5 | 45.2 | -5.8 | -25.3 |
| 1.0 | 38.7 | -7.2 | -30.1 |
| 2.0 | 32.1 | -9.5 | -35.8 |
L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.
Fastness Properties of this compound
The following table summarizes the color fastness properties of wool dyed with this compound, based on a technical data sheet. Ratings are on a scale of 1 to 5, with 5 being the best, except for light fastness which is on a scale of 1 to 8.
| Fastness Property | Test Method | Wool | Silk |
| Light Fastness | ISO 105-B02 | 3-4 | 5 |
| Washing Fastness (Color Change) | ISO 105-C06 | 4 | 3 |
| Washing Fastness (Staining) | ISO 105-C06 | 5 | 1 |
| Perspiration Fastness (Acid & Alkaline - Fading) | ISO 105-E04 | 4-5 | 3-4 |
| Perspiration Fastness (Acid & Alkaline - Staining) | ISO 105-E04 | 4-5 | 3 |
| Water Fastness (Fading) | ISO 105-E01 | 4 | - |
| Water Fastness (Staining) | ISO 105-E01 | 5 | - |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | - | 3 |
Note: Data for silk is based on general information and may vary.
Experimental Protocols for Fastness Testing
The following are standardized methods for evaluating the color fastness of textiles.
Color Fastness to Washing (ISO 105-C06:2010)
This test assesses the resistance of the color to domestic and commercial laundering.
Procedure:
-
A specimen of the dyed fabric is stitched together with a multifiber test fabric.
-
The composite specimen is placed in a stainless steel container with a specified amount of detergent solution and stainless steel balls.
-
The container is agitated in a laundering machine at a specified temperature and time (e.g., Test No. A2S: 40°C for 30 minutes).
-
After the test, the specimen is rinsed and dried.
-
The change in color of the specimen and the staining of the multifiber fabric are assessed using the Grey Scale for Color Change and Grey Scale for Staining, respectively.
Color Fastness to Light (ISO 105-B02:2014)
This test determines the resistance of the color to the fading action of daylight.
Procedure:
-
A specimen of the dyed fabric is exposed to an artificial light source (Xenon arc lamp) under controlled conditions.
-
A set of Blue Wool standards (references 1 to 8) with known lightfastness are exposed simultaneously.
-
The exposure is continued until a specified contrast is achieved between the exposed and unexposed parts of the specimen or the Blue Wool standards.
-
The light fastness rating is determined by comparing the fading of the specimen with that of the Blue Wool standards.
Color Fastness to Rubbing (Crocking) (ISO 105-X12:2016)
This test evaluates the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.
Procedure:
-
A specimen of the dyed fabric is mounted on a crockmeter.
-
A standard white cotton cloth (crocking cloth) is rubbed against the specimen for a specified number of cycles under a defined pressure.
-
The test is performed with both a dry and a wet crocking cloth.
-
The amount of color transferred to the crocking cloth is assessed by comparing it with the Grey Scale for Staining.
Visualizations
Caption: General experimental workflow for dyeing wool and silk with this compound.
Caption: Simplified mechanism of this compound interaction with wool and silk fibers.
References
Acid Blue 113 as a model pollutant for wastewater treatment studies
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acid Blue 113, a diazo anionic dye, is extensively used in the textile, leather, and paper industries.[1] Due to its complex aromatic structure and stability, it is a common and persistent pollutant in industrial wastewater, posing potential risks to the aquatic environment and human health. Its consistent chemical properties and measurable color make it an ideal model pollutant for researchers studying the efficacy of various wastewater treatment technologies. These notes provide detailed protocols and comparative data for the application of this compound in wastewater treatment research.
Data Presentation: Efficacy of Treatment Technologies
The following tables summarize the quantitative data from various studies on the removal of this compound using different treatment methods.
Table 1: Biological Treatment of this compound
| Microorganism | Initial Dye Concentration (mg/L) | Treatment Time (hours) | Removal Efficiency (%) | Key Parameters | Reference |
| Pseudomonas stutzeri AK6 | 300 | 96 | 86.2 | Static culture, 37°C | [2][3] |
| Sphingomonas melonis B-2 | 50 - 100 | 24 | > 80 | - | [4] |
| Microbial Consortium (MBBR) | 300 | 20 | 72.76 | pH 7.0 | [5] |
Table 2: Advanced Oxidation Processes (AOPs) for this compound Degradation
| AOP Method | Initial Dye Concentration (mg/L) | Treatment Time | Removal Efficiency (%) | Key Parameters | Reference |
| UV/Persulfate | Not Specified | Not Specified | High | Optimal persulfate dosage | |
| UV/Oxone | Not Specified | Not Specified | ~95 (Oxone alone) | - | |
| Electro/Persulfate | Not Specified | 2 minutes | 99.8 | pH 3 | |
| UV/H2O2 | Not Specified | Not Specified | 26 (UV alone) | Neutral pH | |
| UV-C/TiO2 | 20 - 65 | 90 minutes | 98.7 | pH 2.0 - 3.0, 0.7 - 2.0 g/L TiO2 |
Table 3: Adsorption of this compound
| Adsorbent | Initial Dye Concentration (mg/L) | Adsorbent Dose | Contact Time | Removal Efficiency (%) | Maximum Adsorption Capacity (mg/g) | Reference |
| Activated Red Mud | 40 | 6 g/L | 60 minutes | Not specified | - | |
| Activated Carbon (Varagu millet husk) | Not Specified | 0.2 g / 50 mL | Not Specified | - | 231.92 | |
| AC-ZnO Composite | 100 | 0.5 g/L | 15 minutes | 98.2 | 333.33 | |
| Magnetic Activated Carbon Fiber | 10 | 0.8 g/L | 90 minutes | 100 | 121.4 | |
| Cationic Copolymer | 10 - 600 | Not Specified | 3 hours | > 98 (flocculation) | 207.96 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Biodegradation of this compound using Pseudomonas stutzeri AK6
Objective: To assess the decolorization and degradation of this compound by Pseudomonas stutzeri AK6.
Materials:
-
Pseudomonas stutzeri AK6 culture
-
Bushnell and Haas Broth (BHB)
-
Glucose
-
Yeast extract
-
This compound stock solution (1000 mg/L)
-
Spectrophotometer
-
HPLC-UV/Vis system
-
GC-MS system
-
Ethyl acetate
-
Anhydrous Na2SO4
-
Rotary evaporator
Procedure:
-
Culture Preparation: Inoculate P. stutzeri AK6 in nutrient broth and incubate at 37°C for 24 hours.
-
Decolorization Assay:
-
Prepare 100 mL Erlenmeyer flasks containing 30 mL of BHB medium supplemented with 0.1% (w/v) glucose and 0.3% (w/v) yeast extract.
-
Add this compound to a final concentration of 300 mg/L.
-
Inoculate with 5% (v/v) of the active bacterial culture.
-
Incubate at 37°C under static conditions for 96 hours.
-
At regular intervals, withdraw samples, centrifuge to remove bacterial cells, and measure the absorbance of the supernatant at the maximum wavelength of this compound (λmax ≈ 566 nm) using a spectrophotometer.
-
Calculate the decolorization percentage using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.
-
-
Analysis of Degradation Products:
-
After 96 hours of incubation, centrifuge the culture medium at 10,000 rpm for 10 minutes.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Separate the ethyl acetate layer, dry it over anhydrous Na2SO4, and evaporate the solvent using a rotary evaporator.
-
Re-dissolve the residue in a suitable solvent (e.g., methanol) for analysis.
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column. Use a mobile phase of methanol:water (50:50) at a flow rate of 0.5 mL/min. Detect the metabolites using a UV-Vis detector at 254 nm.
-
GC-MS Analysis: Analyze the extracted metabolites using a GC-MS system to identify the degradation products.
-
Protocol 2: Advanced Oxidation Process - UV/Persulfate Degradation
Objective: To evaluate the degradation of this compound using the UV/persulfate advanced oxidation process.
Materials:
-
This compound solution of known concentration
-
Potassium persulfate (K2S2O8)
-
UV photoreactor
-
pH meter
-
Spectrophotometer or Total Organic Carbon (TOC) analyzer
Procedure:
-
Experimental Setup:
-
Prepare a stock solution of this compound.
-
Set up a UV photoreactor with a suitable UV lamp (e.g., UV-C).
-
-
Degradation Experiment:
-
Place a known volume of the this compound solution into the reactor.
-
Adjust the initial pH of the solution using dilute acid or base, if required by the experimental design.
-
Add a specific dosage of potassium persulfate to the solution.
-
Turn on the UV lamp to initiate the reaction.
-
Collect samples at different time intervals.
-
-
Analysis:
-
Measure the absorbance of the samples at the λmax of this compound to determine the decolorization efficiency.
-
For mineralization studies, measure the Total Organic Carbon (TOC) of the samples to determine the extent of dye degradation to CO2 and H2O.
-
-
Parameter Optimization: Repeat the experiment by varying parameters such as persulfate dosage, initial dye concentration, and pH to determine the optimal conditions for degradation.
Protocol 3: Adsorption Study using Activated Red Mud
Objective: To determine the adsorption capacity of activated red mud for the removal of this compound from an aqueous solution.
Materials:
-
Red mud
-
Nitric acid (for activation)
-
This compound solution
-
Mechanical shaker
-
Centrifuge
-
Spectrophotometer
-
pH meter
Procedure:
-
Adsorbent Preparation (Activation of Red Mud):
-
For every 10 g of red mud, add 20 mL of nitric acid.
-
Allow the mixture to stand for 24 hours.
-
Dry the activated red mud in an oven at 150°C for 4 hours.
-
-
Batch Adsorption Experiments:
-
Prepare a series of flasks containing a fixed volume of this compound solution of a known concentration.
-
Adjust the pH of the solutions to the desired value.
-
Add a known amount of activated red mud to each flask.
-
Place the flasks on a mechanical shaker and agitate for a predetermined contact time (e.g., 60 minutes).
-
After shaking, centrifuge the samples to separate the adsorbent.
-
Measure the final concentration of this compound in the supernatant using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) using the formula: qe = (C0 - Ce) * V / m, where C0 is the initial dye concentration, Ce is the equilibrium dye concentration, V is the volume of the solution, and m is the mass of the adsorbent.
-
Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption capacity and mechanism.
-
Mandatory Visualizations
Caption: Experimental workflow for the biodegradation of this compound.
Caption: Workflow for the UV/Persulfate advanced oxidation of this compound.
Caption: Protocol for this compound adsorption onto activated red mud.
Caption: Proposed biodegradation pathway of this compound.
References
Application Notes and Protocols for Photocatalytic Degradation of Acid Blue 113 using TiO₂
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the photocatalytic degradation of the azo dye Acid Blue 113 (AB 113) using titanium dioxide (TiO₂) as a photocatalyst. The information is compiled from various scientific studies to offer a comprehensive guide for researchers in environmental science and materials chemistry.
Introduction
This compound is a synthetic diazo dye extensively used in the textile industry.[1] Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern.[1] Advanced oxidation processes, particularly heterogeneous photocatalysis using semiconductors like TiO₂, have shown great promise for the complete mineralization of such recalcitrant organic pollutants.[2]
The principle of TiO₂ photocatalysis involves the generation of electron-hole pairs upon irradiation with UV light. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), which are capable of degrading organic molecules into simpler and less harmful compounds like CO₂, H₂O, and mineral acids.[3]
Factors Influencing Degradation Efficiency
Several parameters significantly influence the efficiency of the photocatalytic degradation of this compound. Optimization of these factors is crucial for achieving maximum degradation rates.
-
pH: The solution pH plays a critical role in the surface charge of the TiO₂ catalyst and the speciation of the dye molecule. For this compound, a lower pH, typically around 2.0 to 3.0, has been found to be optimal for achieving high removal efficiencies, with degradation rates decreasing as the pH becomes neutral or alkaline.[4] This is attributed to the favorable electrostatic interaction between the positively charged TiO₂ surface at low pH and the anionic dye molecules.
-
Catalyst Concentration: The concentration of the TiO₂ catalyst is a key parameter. An increase in catalyst dosage generally enhances the degradation rate due to the increased number of active sites. However, beyond an optimal concentration, the efficiency may decrease due to light scattering and particle agglomeration, which reduces the penetration of UV light into the solution.
-
Initial Dye Concentration: The initial concentration of this compound affects the degradation kinetics. Higher initial concentrations can lead to a decrease in the removal efficiency. This is because at high concentrations, more dye molecules are adsorbed on the catalyst surface, which can inhibit the penetration of light to the catalyst surface.
-
Light Intensity: The intensity of the UV irradiation directly influences the rate of electron-hole pair generation in the TiO₂ particles and, consequently, the rate of degradation.
-
Presence of Oxidizing Agents: The addition of other oxidizing agents, such as hydrogen peroxide (H₂O₂), can enhance the degradation rate by acting as an electron acceptor, thereby reducing electron-hole recombination and generating more hydroxyl radicals.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the photocatalytic degradation of this compound.
Table 1: Optimal Conditions for Photocatalytic Degradation of this compound
| Parameter | Optimal Value | Catalyst | Reference |
| pH | 2.2 | TiO₂ | |
| pH | 3 | ZnO nanoparticles on activated carbon | |
| Initial Dye Concentration | 43.13 mg/L | TiO₂ | |
| Initial Dye Concentration | 100 mg/L | ZnO nanoparticles on activated carbon | |
| Catalyst Dose | 0.98 g/L | TiO₂ | |
| Catalyst Dose | 100 mg/L | ZnO nanoparticles on activated carbon | |
| Reaction Time | 90 min | TiO₂ |
Table 2: Degradation Efficiency and Kinetics of this compound
| Catalyst | Degradation Efficiency (%) | Kinetic Model | Rate Constant (k) | Reference |
| TiO₂ | 98.7% | Pseudo-first-order | 0.048 min⁻¹ | |
| ZnO nanoparticles on activated carbon | 96% | First-order | Not specified | |
| Different commercial TiO₂ samples | Varied (UV100 > PC50 > P25 > ST01) | Apparent first-order | Not specified |
Experimental Protocols
This section outlines a general protocol for conducting the photocatalytic degradation of this compound in a laboratory setting.
Materials and Reagents
-
This compound dye
-
Titanium dioxide (e.g., Degussa P25 or other commercial grades)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Photoreactor (with a UV lamp, e.g., high-pressure mercury lamp)
-
Magnetic stirrer
-
pH meter
-
UV-Vis spectrophotometer
-
Centrifuge or filtration system
Experimental Setup
A typical batch photoreactor setup consists of a vessel containing the aqueous solution of this compound and the TiO₂ catalyst. The suspension is continuously stirred to ensure homogeneity. A UV lamp is positioned to irradiate the solution. The reactor may have a cooling system to maintain a constant temperature.
Protocol for Photocatalytic Degradation
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Prepare working solutions of the desired initial concentrations by diluting the stock solution.
-
Catalyst Suspension: Add the required amount of TiO₂ catalyst to the dye solution in the photoreactor.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to allow for the establishment of adsorption-desorption equilibrium between the dye molecules and the catalyst surface.
-
pH Adjustment: Adjust the pH of the suspension to the desired value using dilute HCl or NaOH solutions.
-
Photocatalytic Reaction: Turn on the UV lamp to initiate the photocatalytic reaction. Start the timer for the experiment.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension from the reactor.
-
Sample Analysis:
-
Separate the TiO₂ catalyst from the sample by centrifugation or filtration.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (around 566 nm) using a UV-Vis spectrophotometer.
-
The degradation of the dye can be calculated using the following equation: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Kinetic Analysis
The photocatalytic degradation of azo dyes often follows pseudo-first-order kinetics. The rate constant can be determined by plotting ln(C₀/Cₜ) versus irradiation time. The slope of the resulting straight line gives the apparent rate constant (k_app).
Visualizations
Experimental Workflow
References
- 1. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 2. Optimization of Photodegradation of this compound Dye on Anatase TiO2 Nanocatalyst Using Response Surface Methodology - Journal of Environmental Health Engineering [jehe.abzums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. "Optimization of Photocatalytic Degradation of this compound and Acid R" by Ali Saber, David E. James et al. [oasis.library.unlv.edu]
Application Notes and Protocols for the Biodegradation of Acid Blue 113 by Pseudomonas stutzeri
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid Blue 113 is a di-azo textile dye that is a significant environmental pollutant due to its complex aromatic structure and poor biodegradability. Pseudomonas stutzeri, a versatile and robust bacterium, has demonstrated the ability to decolorize and degrade this dye, offering a promising avenue for bioremediation. This document provides detailed application notes and experimental protocols for the biodegradation of this compound using Pseudomonas stutzeri. The protocols cover bacterial cultivation, decolorization assays, and analytical methods for monitoring the degradation process.
Data Presentation
Table 1: Optimal Conditions for Pseudomonas stutzeri Growth and this compound Decolorization
| Parameter | Optimal Value | Reference |
| Temperature | 35-37°C | [1][2] |
| pH | 7.0 - 8.0 | [1][3] |
| Culture Medium | Bushnell Haas Broth | [4] |
| Carbon Source | Glucose (0.1% w/v) | |
| Nitrogen Source | Yeast Extract (0.3% w/v) | |
| Inoculum Size | 5% (v/v) | |
| Incubation Conditions | Static |
Table 2: Decolorization Efficiency of Pseudomonas stutzeri against this compound
| Initial Dye Concentration (ppm) | Incubation Time (hours) | Decolorization (%) | Reference |
| 300 | 96 | 86.2 | |
| 1100 | - | Tolerated |
Table 3: Metabolites of this compound Biodegradation Identified by GC-MS
| Metabolite | Molecular Weight (m/z) | Reference |
| Sodium-4-aminobenzene sulfonate | 195 | |
| Sodium-4-amino, 1-naphthyl benzene sulfonate | 308 | |
| Sodium-5-amino-8-anilino naphthalene 1-sulfonate | 336 |
Experimental Protocols
Protocol 1: Preparation of Media and Bacterial Culture
1.1. Bushnell Haas Broth (BHB) Composition
To prepare 1 liter of Bushnell Haas Broth, dissolve the following components in distilled water:
| Component | Amount (g/L) |
| Magnesium sulfate (MgSO₄) | 0.2 |
| Calcium chloride (CaCl₂) | 0.02 |
| Monopotassium phosphate (KH₂PO₄) | 1.0 |
| Dipotassium phosphate (K₂HPO₄) | 1.0 |
| Ammonium nitrate (NH₄NO₃) | 1.0 |
| Ferric chloride (FeCl₃) | 0.05 |
Adjust the final pH to 7.0 ± 0.2 and sterilize by autoclaving at 121°C for 15 minutes.
1.2. Pseudomonas stutzeri Inoculum Preparation
-
Streak a loopful of Pseudomonas stutzeri culture from a glycerol stock onto a nutrient agar plate.
-
Incubate the plate at 37°C for 24 hours.
-
Inoculate a single colony into a 250 mL Erlenmeyer flask containing 100 mL of sterile nutrient broth.
-
Incubate the flask at 37°C on a rotary shaker at 120 rpm for 24 hours to obtain a fresh seed culture.
-
Harvest the bacterial cells by centrifugation at 10,000 rpm for 10 minutes.
-
Wash the cell pellet with sterile saline (0.85% NaCl) and resuspend in saline to a desired optical density (e.g., OD₆₀₀ of 1.0) for inoculation.
Protocol 2: this compound Decolorization Assay
-
Prepare 100 mL of Bushnell Haas Broth in 250 mL Erlenmeyer flasks.
-
Supplement the broth with 0.1% (w/v) glucose and 0.3% (w/v) yeast extract.
-
Add this compound to the desired final concentration (e.g., 300 ppm) from a filter-sterilized stock solution.
-
Inoculate the flasks with 5% (v/v) of the prepared Pseudomonas stutzeri inoculum.
-
Incubate the flasks under static conditions at 37°C for a specified period (e.g., 96 hours).
-
At regular intervals, withdraw aliquots of the culture medium.
-
Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound (561 nm) using a UV-Vis spectrophotometer.
-
Calculate the percentage of decolorization using the following formula:
Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Protocol 3: Analysis of Biodegradation Products
3.1. Sample Preparation
-
After the desired incubation period, centrifuge the entire culture volume at 10,000 rpm for 10 minutes.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) by vigorous mixing.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator.
-
Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol) for HPLC and GC-MS analysis.
3.2. High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector at the maximum absorbance wavelength of this compound (561 nm) and other relevant wavelengths to detect metabolites.
-
Injection Volume: 20 µL.
-
Analysis: Compare the chromatograms of the control (dye without bacteria) and the treated samples. The disappearance of the parent dye peak and the appearance of new peaks indicate biodegradation.
3.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Operate in full scan mode (e.g., m/z 50-500).
-
Analysis: Identify the degradation products by comparing their mass spectra with the NIST library database.
Visualizations
Caption: Experimental workflow for this compound biodegradation.
Caption: Proposed pathway for this compound degradation.
References
- 1. Pseudomonas Stutzeri NT-I: Optimal Conditions for Growth and Selenate Reduction | Chemical Engineering Transactions [cetjournal.it]
- 2. Physicochemical characterization of Pseudomonas stutzeri UFV5 and analysis of its transcriptome under heterotrophic nitrification/aerobic denitrification pathway induction condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etasr.com [etasr.com]
- 4. Bacterial Decolorization of Textile Azo Dye Acid Orange by Staphylococcus hominis RMLRT03 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Acid Blue 113 in Water Samples by High-Performance Liquid Chromatography (HPLC)
Introduction
Acid Blue 113 (CAS No. 3351-05-1) is a disazo anionic dye widely utilized in the textile and leather industries.[1][2] Due to its chemical structure, it is persistent in the environment and is considered a significant water pollutant, often found in industrial effluents.[1][2] Regulatory monitoring and the development of effective water treatment technologies necessitate a reliable and accurate analytical method for the quantification of this compound in various water matrices. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV-Vis detection for the determination of this compound in water samples. The protocol described herein is intended for researchers, environmental scientists, and quality control professionals.
Physicochemical Properties of this compound
A summary of the key properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₃₂H₂₁N₅Na₂O₆S₂ | [3] |
| Molecular Weight | 681.65 g/mol | |
| CAS Number | 3351-05-1 | |
| Color Index | 26360 | |
| Appearance | Greenish-black powder | |
| Water Solubility | Soluble | |
| Maximum Absorbance (λmax) | ~566 nm |
Experimental Protocol
Materials and Reagents
-
This compound standard: Analytical grade, purity ≥ 99%
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water (18.2 MΩ·cm)
-
Ammonium Acetate: Analytical grade
-
Acetic Acid: Glacial, analytical grade
-
Solid-Phase Extraction (SPE) Cartridges: Diol-bonded silica or a similar reversed-phase sorbent suitable for dye extraction.
-
Syringe Filters: 0.45 µm, compatible with aqueous and organic solutions.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
A: 20 mM Ammonium acetate buffer in water, pH adjusted to 6.5 with acetic acid.
-
B: Acetonitrile
-
-
Elution Mode: Gradient elution (see Table 2 for a typical gradient).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 566 nm (λmax of this compound)
Table 2: HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of HPLC grade water in a volumetric flask. This solution should be stored at 4 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with HPLC grade water to achieve concentrations ranging from 0.1 mg/L to 50 mg/L. These will be used to construct the calibration curve.
Sample Preparation
For water samples, especially those with low expected concentrations of the dye or complex matrices, a pre-concentration step is recommended.
-
Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
SPE Column Conditioning: Condition the SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of HPLC grade water.
-
Sample Loading: Pass a known volume (e.g., 100-500 mL) of the filtered water sample through the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any interfering hydrophilic compounds.
-
Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 2-5 mL) of acetonitrile.
-
Final Preparation: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a known volume of the initial mobile phase mixture (90:10 Water:ACN), or it can be directly injected if the concentration is within the calibration range.
Method Validation Summary
The described HPLC method should be validated according to standard guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose. The key validation parameters are summarized in Table 3.
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Typical Acceptance Criteria |
| Linearity | Analyze 5-6 concentrations across the expected range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.995 |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N ≈ 3) or the standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1 |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N ≈ 10) or the standard deviation of the response and the slope of the calibration curve. | S/N ratio of 10:1 |
| Accuracy (Recovery) | Spike known concentrations of this compound into blank water samples at three levels (low, medium, high) and analyze. | 80-120% recovery |
| Precision (Repeatability) | Analyze multiple injections of the same standard solution. | Relative Standard Deviation (RSD) ≤ 2% |
| Precision (Intermediate) | Analyze the same sample on different days with different analysts or equipment. | RSD ≤ 5% |
| Specificity | Analyze a blank water matrix and a spiked sample to ensure no interfering peaks at the retention time of this compound. | No significant peaks at the analyte's retention time in the blank. |
Experimental Workflow Visualization
The overall workflow for the quantification of this compound in water samples is depicted in the following diagram.
Caption: Workflow for this compound analysis in water.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in water samples using HPLC with UV-Vis detection. The method is reliable, reproducible, and can be readily implemented in analytical laboratories for environmental monitoring and research purposes. Proper method validation is crucial to ensure the accuracy and precision of the results.
References
Application Note: GC-MS Analysis of Acid Blue 113 Degradation Byproducts
An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Acid Blue 113 degradation byproducts is detailed below, complete with comprehensive application notes and protocols aimed at researchers, scientists, and professionals in drug development.
Introduction
This compound is a synthetic diazo dye extensively used in the textile industry. Its complex aromatic structure renders it resistant to environmental degradation, posing significant ecological concerns. Bioremediation, utilizing microorganisms to break down such complex molecules, is a promising approach for the treatment of textile effluents containing this compound. Understanding the byproducts of this degradation is crucial for assessing the detoxification efficacy and elucidating the metabolic pathways involved. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it highly suitable for the analysis of dye degradation intermediates. This application note provides a detailed protocol for the biodegradation of this compound by Pseudomonas stutzeri AK6 and the subsequent analysis of its degradation byproducts by GC-MS.
Experimental Protocols
This protocol outlines the steps for the microbial degradation of this compound.
-
Microorganism: Pseudomonas stutzeri AK6
-
Culture Medium: Bushnell and Haas Medium (BHM), supplemented with 0.1% (w/v) glucose and 0.3% (w/v) yeast extract. The BHM composition per liter is as follows:
-
K2HPO4: 1.0 g
-
MgSO4: 0.2 g
-
NH4NO3: 1.0 g
-
FeCl3: 0.05 g
-
CaCl2: 0.02 g
-
-
Degradation Procedure:
-
Prepare the supplemented BHM and sterilize by autoclaving.
-
Inoculate the sterile medium with a fresh culture of Pseudomonas stutzeri AK6.
-
Add a sterile stock solution of this compound to a final concentration of 300 ppm.
-
Incubate the culture at 37°C for 96 hours under static conditions.[1]
-
Monitor the decolorization of the dye periodically using a UV-Vis spectrophotometer.
-
This protocol describes the extraction of degradation byproducts for GC-MS analysis.
-
Extraction Solvent: Ethyl acetate
-
Procedure:
-
After the incubation period, centrifuge the culture at 10,000 rpm for 10 minutes to pellet the bacterial cells.[2]
-
Carefully collect the supernatant, which contains the degradation byproducts.
-
Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of ethyl acetate in a separatory funnel.[2]
-
Shake the funnel vigorously for 2 minutes and then allow the layers to separate.
-
Collect the upper organic layer (ethyl acetate).
-
Dry the collected organic extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
This section provides the instrumental parameters for the GC-MS analysis.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: Hold at 280°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL (splitless injection)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: 50-550 amu
Data Presentation
The GC-MS analysis of the biodegraded this compound sample reveals several degradation byproducts. The identification of these compounds is achieved by comparing their mass spectra with the NIST mass spectral library. The following table summarizes the byproducts identified in studies of this compound biodegradation.[1][3]
| Identified Byproduct | Molecular Weight ( g/mol ) | Key m/z fragments |
| Sodium-4-aminobenzene sulfonate | 195 | 195, 119, 92 |
| Sodium-4-amino, 1-naphthyl benzene sulfonate | 308 | 308, 143, 115 |
| Sodium-5-amino-8-anilino naphthalene 1-sulfonate | 336 | 336, 221, 144 |
Note: Quantitative analysis requires the preparation of calibration curves for each identified analyte using certified reference standards.
Visualizations
Caption: Workflow for the GC-MS analysis of this compound byproducts.
Caption: Proposed pathway for the biodegradation of this compound.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of this compound degradation byproducts. The detailed methodology for biodegradation, sample preparation, and GC-MS analysis enables the reliable identification of metabolic intermediates. The identification of aromatic amines confirms the cleavage of the azo bonds as the initial step in the degradation process. This protocol can be adapted for the study of other azo dyes and serves as a valuable tool for assessing the efficacy of bioremediation strategies and ensuring the detoxification of textile effluents.
References
Acid Blue 113 for staining protein gels in electrophoresis
Topic: Staining Protein Gels in Electrophoresis with a Focus on Acid Blue Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Visualizing proteins separated by gel electrophoresis is a fundamental technique in molecular biology, proteomics, and drug development. The choice of staining method is critical and depends on factors such as required sensitivity, downstream applications (e.g., mass spectrometry), and quantitation needs. This document provides a detailed overview of protein gel staining, with a specific investigation into the use of Acid Blue 113 and comprehensive protocols for the widely used Coomassie Brilliant Blue dyes.
Section 1: Investigation of this compound for Protein Gel Staining
Initial research into the application of this compound for staining protein gels in an electrophoresis context revealed a lack of established protocols and quantitative data. The available information indicates that this compound is a diazo dye primarily utilized in the textile, leather, and paper industries for its ability to bind to proteinaceous fibers such as wool and silk.[1][2][3][4] Its chemical structure and classification differ from the triphenylmethane dyes, such as Coomassie Brilliant Blue, which are the standard reagents for protein gel staining.
While this compound's affinity for proteins is noted in industrial applications, its suitability and efficacy for the precise and sensitive staining required in a laboratory research setting for polyacrylamide gels have not been documented in the scientific literature found. Therefore, providing a validated protocol for this compound in this context is not feasible. Researchers should exercise caution and rely on well-established and validated methods for protein gel staining.
Section 2: Coomassie Brilliant Blue Staining - The Industry Standard
Coomassie Brilliant Blue dyes are the most popular and well-characterized stains for visualizing proteins in polyacrylamide gels.[5] They are anionic dyes that bind non-covalently to proteins, primarily through interactions with basic and aromatic amino acid residues. Two main variants are used: R-250 (Reddish tint) and G-250 (Greenish tint).
Mechanism of Action: In an acidic solution, the Coomassie dye donates a proton to the basic amino groups of the protein, leading to a conformational change in the dye and a color shift from reddish-brown to a brilliant blue. This electrostatic interaction forms the basis of protein visualization.
The choice of stain can significantly impact the sensitivity and linear dynamic range of protein detection. Below is a comparison of common staining methods.
| Staining Method | Limit of Detection (LOD) | Linear Dynamic Range | Compatibility with Mass Spectrometry | Key Advantages | Key Disadvantages |
| Coomassie R-250 | ~25-100 ng | Moderate | Yes | Cost-effective, easy to use, good for quantification. | Less sensitive than silver or fluorescent stains. |
| Colloidal Coomassie G-250 | ~5-25 ng | Wide | Yes | Higher sensitivity than R-250, lower background. | Can be more expensive than traditional Coomassie. |
| Silver Staining | ~0.1-5 ng | Narrow | Limited (protocol dependent) | Very high sensitivity. | Complex protocol, poor linearity for quantification. |
| Fluorescent Dyes (e.g., SYPRO Ruby) | ~0.25-1 ng | Very Wide | Yes | High sensitivity, wide linear range for quantification. | Requires specialized imaging equipment. |
The following diagram illustrates the general workflow for staining a protein gel with Coomassie Brilliant Blue.
Caption: General workflow for Coomassie Blue staining of protein gels.
Section 3: Detailed Experimental Protocols
Here we provide standard protocols for Coomassie Brilliant Blue R-250 and a rapid colloidal Coomassie G-250 staining.
This is a classic and widely used protocol for routine protein gel staining.
Materials:
-
Fixing Solution: 50% methanol, 10% acetic acid, 40% deionized water
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 50% methanol, 10% acetic acid
-
Destaining Solution: 40% methanol, 10% acetic acid, 50% deionized water
-
Gel Storage Solution: 7% acetic acid
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean container with an adequate volume of Fixing Solution to fully immerse the gel. Gently agitate on a shaker for 30-60 minutes. This step removes SDS and fixes the proteins within the gel matrix.
-
Staining: Discard the Fixing Solution and add the Staining Solution. Ensure the gel is fully submerged. Stain for 2-4 hours with gentle agitation.
-
Destaining: Pour off the Staining Solution and add the Destaining Solution. Agitate the gel and change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Placing a piece of foam or kimwipe in the destaining container can help absorb excess stain.
-
Washing and Storage: Once destained, wash the gel in deionized water to remove residual acid and methanol. The gel can be stored in the Gel Storage Solution at 4°C.
Caption: Step-by-step process for traditional Coomassie R-250 staining.
This protocol offers higher sensitivity and a faster turnaround time with less background staining.
Materials:
-
Fixing Solution: 50% methanol, 10% acetic acid, 40% deionized water
-
Colloidal Coomassie G-250 Staining Solution (Commercially available or lab-prepared)
-
Deionized water
Procedure:
-
Fixation: Following electrophoresis, fix the gel in the Fixing Solution for 15-30 minutes with gentle agitation.
-
Washing: Discard the fixing solution and wash the gel with deionized water for 5-10 minutes.
-
Staining: Replace the water with the Colloidal Coomassie G-250 Staining Solution and incubate for 1-2 hours at room temperature with gentle shaking. Some rapid protocols may suggest shorter times or a brief microwave step (use with caution in a well-ventilated area).
-
Washing (Destaining): Pour off the staining solution and wash the gel with deionized water. Change the water several times over 1-2 hours until the background is clear. No organic solvents are typically needed for destaining with colloidal preparations.
-
Imaging: The gel can be imaged immediately after the background is sufficiently clear.
While not a true signaling pathway, the following diagram illustrates the logical sequence of molecular interactions during Coomassie staining.
Caption: Molecular interactions in Coomassie blue protein staining.
For reliable and reproducible staining of protein gels in a research setting, Coomassie Brilliant Blue dyes, particularly the colloidal G-250 formulation, offer a robust and sensitive method compatible with downstream analysis. While this compound is an effective dye in industrial applications for protein-based materials, its use in electrophoretic gel staining is not established. Researchers should rely on validated protocols and reagents to ensure the accuracy and integrity of their experimental results.
References
Application of Acid Blue 113 in the Leather and Paper Industries: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 113, a disazo anionic dye, finds significant application in the coloration of various substrates, notably leather and paper.[1] Its water solubility and anionic nature, conferred by sulfonic acid groups, facilitate its binding to cationic sites within these materials.[1][2] In the leather industry, it is prized for producing deep blue shades on chrome-tanned leather, while in the paper industry, it is utilized for dyeing pulp and surface coloring.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in both leather and paper dyeing processes, intended for research and development purposes.
Application in the Leather Industry
This compound is predominantly used for dyeing chrome-tanned leather, where the chromium-collagen complex presents cationic sites for the anionic dye to bind. The dyeing process is a multi-stage procedure involving preparation, dyeing, fixation, and finishing steps to ensure even coloration, good penetration, and high fastness properties.
Quantitative Data: Leather Dyeing Parameters and Fastness Properties
The following tables summarize key experimental parameters for dyeing chrome-tanned leather with this compound and its typical fastness properties.
Table 1: Experimental Parameters for Dyeing Chrome-Tanned Leather with this compound
| Parameter | Variable Range | Purpose |
| Dye Concentration (% owf*) | 0.5% - 5.0% | To achieve desired color depth and intensity. |
| pH (Penetration Phase) | 5.5 - 7.0 | To facilitate even diffusion of the dye into the leather substrate. |
| pH (Fixation Phase) | 3.5 - 4.5 | To promote ionic bond formation between the anionic dye and cationic collagen fibers. |
| Temperature | 40°C - 60°C | To influence dye solubility, diffusion rate, and fixation kinetics. |
| Time (Penetration) | 30 - 90 min | To ensure complete and uniform penetration of the dye. |
| Time (Fixation) | 30 - 60 min | To maximize the exhaustion of the dye from the bath onto the leather. |
| Electrolytes (e.g., Sodium Sulfate) | 1% - 5% | To increase the dyeing rate through the "salting out" effect. |
*% owf: on weight of fur/fiber
Table 2: Fastness Properties of this compound on Leather
| Fastness Property | ISO Standard | AATCC Standard | Rating (1-5, 5 is best) |
| Light Fastness | ISO 105-B02 | AATCC 16.3 | 5 |
| Washing Fastness (Staining) | ISO 105-C06 | AATCC 61 | 3 |
| Perspiration Fastness (Staining) | ISO 105-E04 | AATCC 15 | 3 |
| Dry Rubbing | ISO 105-X12 | AATCC 8 | 5 |
| Wet Rubbing | ISO 105-X12 | AATCC 8 | 3 |
Experimental Protocol: Dyeing of Chrome-Tanned Leather
This protocol outlines a standard laboratory procedure for dyeing chrome-tanned leather with this compound. All percentages are based on the shaved weight of the leather.
Materials and Equipment:
-
Chrome-tanned leather (wet blue)
-
This compound dye
-
Sodium formate
-
Formic acid (85%)
-
Leveling agent (e.g., fatty alcohol polyoxyethylene ether)
-
Fatliquor emulsion
-
Laboratory dyeing drum
-
pH meter
-
Water bath
Procedure:
-
Initial Wash: Place the chrome-tanned leather sample in the laboratory dyeing drum. Add 200% water at 35°C and drum for 15 minutes. Drain the float.
-
Neutralization: Add 150% water at 35°C and 1.0% - 2.0% sodium formate. Drum for 60 minutes to achieve a pH of approximately 5.5 - 6.5. This step is crucial for even dye penetration. Drain the float.
-
Main Dyeing - Penetration Phase:
-
Add 200% water at 40°C.
-
Add the prepared this compound dye solution (e.g., 2.0% owf).
-
Add a suitable leveling agent (e.g., 1.0% owf) to ensure uniform color distribution.
-
Drum for 45-60 minutes to allow for full penetration of the dye into the leather.
-
-
Main Dyeing - Fixation Phase:
-
Gradually add formic acid to lower the pH. Add half of the total formic acid (e.g., 1.0% of a total 2.0% owf) and drum for 20 minutes.
-
Add the remaining formic acid to reach a final pH of 3.5 - 4.0 and drum for an additional 30-45 minutes to ensure complete dye fixation.
-
-
Rinsing and Fatliquoring:
-
Drain the dye bath and rinse the leather thoroughly with water until the runoff is clear.
-
Perform a fatliquoring step by adding a suitable fatliquor emulsion in a new float to restore oils to the leather, which is essential for softness and flexibility. This is typically done for 45-60 minutes.
-
-
Final Fixation and Washing: Add a final portion of formic acid (e.g., 1.0% owf) to fix the fatliquor and further set the dye. Drum for 20 minutes. Drain and wash the leather thoroughly.
-
Drying and Conditioning: The leather is then set out, vacuum dried, or toggled to dry before being conditioned under standard temperature and humidity for 24-48 hours prior to testing.
Visualization of Leather Dyeing Workflow and Mechanism
Caption: Experimental workflow for dyeing chrome-tanned leather with this compound.
Caption: Ionic interaction between this compound and collagen fibers in leather.
Application in the Paper Industry
In the paper industry, this compound is primarily used in the "dyeing in stuff" or "beater dyeing" method, where the dye is added to the pulp slurry before sheet formation. This ensures uniform color distribution throughout the paper. Surface application in a size press or coater is also possible for producing colored paper grades. The retention of the anionic this compound on the typically anionic cellulose fibers is enhanced by the use of cationic fixing agents.
Quantitative Data: Paper Dyeing Parameters
The following table provides a general overview of the key parameters for dyeing paper pulp with this compound. These parameters often require optimization based on the pulp type, desired shade, and specific paper machine conditions.
Table 3: General Parameters for Dyeing Paper Pulp with this compound
| Parameter | General Range | Purpose |
| Dye Concentration (% on dry pulp) | 0.1% - 2.0% | To achieve the target color intensity. |
| pH | 4.5 - 6.5 | To optimize dye fixation and the effectiveness of fixing agents. |
| Temperature | 20°C - 50°C | Dependent on the paper machine's wet-end conditions. |
| Contact Time | 0.5 - 5 min | Time from dye addition to sheet formation. |
| Cationic Fixing Agent (% on dry pulp) | 0.2% - 1.0% | To improve dye retention and wet fastness. |
Experimental Protocol: Beater Dyeing of Paper Pulp
This protocol describes a laboratory-scale procedure for dyeing paper pulp with this compound.
Materials and Equipment:
-
Bleached or unbleached paper pulp
-
This compound dye
-
Cationic fixing agent (e.g., polyamine-based)
-
Formic acid or sulfuric acid for pH adjustment
-
Laboratory beater or high-speed mixer
-
Sheet former
-
Press and dryer for handsheets
-
Spectrophotometer for color measurement and retention analysis
Procedure:
-
Pulp Slurry Preparation: Prepare a pulp slurry of a known consistency (e.g., 1-3%) in a laboratory beater or mixer.
-
pH Adjustment: Adjust the pH of the pulp slurry to the desired range (e.g., 5.0-6.0) using a dilute acid solution.
-
Dye Addition: Prepare a stock solution of this compound. Add the required amount of the dye solution to the pulp slurry while mixing to ensure uniform distribution. Mix for a specified time (e.g., 2-5 minutes).
-
Fixing Agent Addition: Add the cationic fixing agent to the dyed pulp slurry. Continue mixing for a further 1-3 minutes to allow for the interaction between the dye, fiber, and fixing agent.
-
Handsheet Formation: Take a sample of the treated pulp slurry and form handsheets using a standard sheet former according to Tappi or ISO standards.
-
Pressing and Drying: Press the wet handsheets to remove excess water and then dry them under controlled conditions.
-
Evaluation:
-
Colorimetric Analysis: Measure the color of the final handsheets using a spectrophotometer to determine the CIELAB values (L, a, b*).
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Dye Retention: Analyze the filtrate (white water) from the sheet former using a spectrophotometer to determine the amount of unretained dye. Calculate the dye retention as a percentage of the initial dye added.
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Fastness Testing: Evaluate the wet fastness of the dyed paper by immersing a sample in water and observing any color bleeding.
-
Visualization of Paper Dyeing Workflow and Mechanism
Caption: Experimental workflow for beater dyeing of paper pulp with this compound.
Caption: Interaction of this compound with cellulose fiber via a cationic fixing agent.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Acid Blue 113 Removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in experiments to remove Acid Blue 113 from wastewater. The focus is on the critical parameter of pH optimization across various treatment methodologies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experimental work.
| Question | Possible Causes and Solutions |
| Why is my this compound removal efficiency unexpectedly low, even at the recommended "optimal" pH? | 1. Inaccurate Reagent Dosage: The optimal pH is often dependent on the concentration of other reagents (e.g., adsorbent, coagulant, oxidant). Verify your calculations and concentrations. 2. Interfering Substances: Real wastewater matrices can contain other compounds that compete for active sites or scavenge reactive species. Consider running a control experiment with deionized water to isolate the effect of the matrix. 3. Inaccurate pH Measurement: Ensure your pH meter is properly calibrated before each experiment. Temperature fluctuations can also affect pH readings. 4. Adsorbent/Catalyst Deactivation: The surface of your adsorbent or catalyst may have become fouled or deactivated. Consider regeneration steps or using a fresh batch. |
| I observe a change in the solution's color, but analytics show poor dye removal. What is happening? | This compound is a pH-sensitive dye. A significant shift in pH can alter the dye's chromophore, leading to a visible color change without complete mineralization of the molecule. This is especially true in a very acidic medium where the sulfonate groups (–SO₃⁻) can become protonated to –SO₃H, affecting the electrostatic interactions crucial for removal. It is essential to use analytical methods like Total Organic Carbon (TOC) analysis or chromatography in addition to UV-Vis spectrophotometry to confirm actual degradation versus just decolorization. |
| Why are my experimental results not reproducible? | 1. Wastewater Variability: If using real industrial effluent, its composition can vary significantly over time. It is advisable to collect a large, homogenized sample for a series of experiments. 2. Temperature Fluctuations: Adsorption and reaction rates can be temperature-dependent.[1] Conduct your experiments in a temperature-controlled environment. 3. Reagent Aging: Solutions, especially of oxidants like H₂O₂, can degrade over time. Prepare fresh solutions regularly. 4. Inconsistent Mixing: The speed and duration of mixing affect the mass transfer of the dye to the adsorbent/catalyst surface. Use consistent mixing parameters for all experiments. |
| After treatment, I see a precipitate forming. Is this a concern? | This can be a normal part of the process, but it depends on the method. - Coagulation/Flocculation: Precipitate formation (floc) is the intended outcome of this process. - Advanced Oxidation (e.g., Fenton): At pH values above 3-4, iron can precipitate as ferric hydroxide (Fe(OH)₃), which can reduce the efficiency of the process by removing the catalyst from the solution. - Adsorption: If the pH change causes the adsorbent material to become unstable or react with components in the wastewater, a precipitate may form. This is generally undesirable. |
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal pH range for removing this compound via adsorption?
A1: The optimal pH for adsorption is generally in the acidic range. For many adsorbents, including mesoporous carbon and certain copolymers, removal efficiency is higher in acidic conditions and decreases as the pH becomes alkaline.[1] This is because a lower pH tends to create a more positively charged adsorbent surface, which enhances the electrostatic attraction with the anionic this compound dye. For example, one study using a cationic copolymer found that adsorption of AB113 increased from pH 2 to 4, and then decreased as the pH was raised to 8.
Q2: How does pH affect the degradation of this compound by Advanced Oxidation Processes (AOPs)?
A2: The effect of pH is highly dependent on the specific AOP:
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Electro/Persulfate Process: Degradation is significantly higher under acidic conditions. One study achieved 99% decolorization at pH 3, which dropped to 66% at pH 5, and 0% at pH 7 and 9 after just 2 minutes.
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UV/Oxone and UV/Persulfate: For decolorization, the initial pH may not have a significant effect. However, for total organic carbon (TOC) mineralization, the UV/Oxone process can be more sensitive to pH.
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Photocatalysis (e.g., UV/TiO₂): An acidic pH is often favorable. High removal efficiencies (over 90%) for AB 113 have been reported at a pH between 2.0 and 3.0.
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Biological Treatment: A neutral pH is typically optimal. In a moving bed biofilm reactor (MBBR), the maximum dye removal was observed at a pH of 7.0. Highly acidic or alkaline conditions can inhibit the enzymatic activity of the microorganisms.
Q3: What is the role of pH in the coagulation-flocculation treatment of this compound?
A3: pH is a critical parameter that influences the surface charge of the dye particles and the effectiveness of the coagulant. For a combined coagulation/ozonation system, the optimal pH for the coagulation-flocculation step using a natural coagulant was found to be 5.2. The pH affects the charge of the coagulant species formed in the water; adjusting the pH to the optimal range ensures effective charge neutralization of the dye molecules, leading to the formation of larger flocs that can be easily separated.
Q4: How should I properly adjust the pH of my wastewater sample for experiments?
A4: To adjust the pH of your this compound solution, use dilute solutions of a strong acid, such as 1 M hydrochloric acid (HCl), or a strong base, like 1 M sodium hydroxide (NaOH). Add the acid or base dropwise while continuously stirring the solution and monitoring the pH with a calibrated pH meter until the target value is reached.
Q5: How does the chemical structure of this compound relate to pH?
A5: this compound (C₃₂H₂₁N₅Na₂O₆S₂) is an anionic diazo dye. Its structure contains two sulfonate groups (–SO₃⁻). In highly acidic solutions, these groups can be protonated to form –SO₃H. This change from an anionic to a neutral or partially neutral form can significantly alter the dye's solubility and its electrostatic interaction with charged surfaces, thereby impacting the efficiency of many removal processes.
Data Presentation: pH Optimization Summary
The following tables summarize quantitative data on the effect of pH on this compound removal from various studies.
Table 1: Optimal pH for Various Treatment Methods
| Treatment Method | Adsorbent/Catalyst/Process | Optimal pH | Removal Efficiency (%) | Reference |
| Adsorption | Cationic Copolymer [P4VP-C16Br] | 4 | >90 (Adsorption Capacity) | |
| Coagulation-Flocculation | Natural Coagulant (Balangu mucilage) | 5.2 | 56 | |
| Catalytic Ozonation | Fe₃O₄/MnO₂ Nanocatalyst | 3.5 | ~100 | |
| Electrochemical Oxidation | Electro/Persulfate with Iron Anode | 3 | 99.8 | |
| Photocatalysis | UV-C/TiO₂ Suspension | 2.0 - 3.0 | 98.7 | |
| Biological Treatment | Moving Bed Biofilm Reactor (MBBR) | 7.0 | 72.7 |
Table 2: Effect of pH on Decolorization via Electro/Persulfate Process
| pH | Decolorization Efficiency (%) | Reaction Time (minutes) | Reference |
| 3 | 99 | 2 | |
| 5 | 66 | 2 | |
| 7 | 0 | 2 | |
| 9 | 0 | 2 | |
| 11 | 13.5 | 2 |
Experimental Protocols
Protocol 1: General Procedure for Batch Adsorption Experiments
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Prepare Stock Solution: Dissolve a precise amount of this compound powder in deionized water to create a concentrated stock solution (e.g., 1000 mg/L).
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Prepare Working Solutions: Dilute the stock solution to the desired initial dye concentration for your experiments (e.g., 50 mg/L).
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pH Adjustment: Take a fixed volume of the dye solution (e.g., 50 mL) in a series of flasks. Adjust the pH of each flask to the desired value (e.g., 2, 4, 6, 8, 10) using 1 M HCl or 1 M NaOH.
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Adsorbent Addition: Add a predetermined mass of the adsorbent (e.g., 20 mg) to each flask.
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Agitation: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 400 rpm) and temperature (e.g., 298 K) for a set contact time to reach equilibrium (e.g., 3 hours).
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Separation: After agitation, separate the adsorbent from the solution by centrifugation or filtration.
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Analysis: Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax). The λmax may vary slightly with pH.
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Calculation: Calculate the removal efficiency and adsorption capacity.
Protocol 2: General Procedure for Coagulation-Flocculation Jar Test
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Sample Preparation: Fill a series of beakers (jars) with a fixed volume of the wastewater sample (e.g., 250 mL).
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pH Adjustment: Adjust the pH of the water in each jar to the desired experimental values.
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Coagulant Addition: While stirring rapidly (e.g., 120 rpm), add the desired dose of coagulant (e.g., Polyaluminum Chloride) to each jar.
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Rapid Mix: Continue the rapid mixing for a short period (e.g., 2 minutes) to ensure uniform dispersion of the coagulant.
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Slow Mix (Flocculation): Reduce the stirring speed (e.g., 40 rpm) and continue mixing for a longer period (e.g., 10-20 minutes) to promote the formation of flocs.
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Sedimentation: Stop stirring and allow the flocs to settle for a specified time (e.g., 30 minutes).
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Analysis: Carefully collect a sample from the supernatant of each jar and analyze it for residual dye concentration, turbidity, and/or COD to determine the removal efficiency.
Visualizations
Caption: A typical experimental workflow for determining the optimal pH for this compound removal.
Caption: How pH influences the electrostatic interaction between an adsorbent and this compound.
Caption: Simplified pathway showing the role of acidic pH in certain advanced oxidation processes.
References
troubleshooting poor solubility of Acid Blue 113 in staining solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Acid Blue 113 in their staining solutions.
Troubleshooting Guide
Issue: Precipitate or undissolved particles are visible in my this compound staining solution.
This is a common issue that can arise from several factors related to the dye's solubility and the preparation of the staining solution.
Answer:
Poor solubility of this compound can often be resolved by systematically evaluating and optimizing your solution preparation method. The following troubleshooting workflow can help you identify and address the root cause of the problem.
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the solubility of this compound?
A1: The solubility of this compound, a diazo dye, is influenced by several key factors:
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Solvent: this compound is soluble in water and ethanol, and slightly soluble in acetone.[1][2] It is generally insoluble in non-polar organic solvents.[3][4][5]
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pH: The pH of the solution can impact the charge of the dye molecule, which in turn affects its solubility.
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Temperature: For many organic acids, solubility tends to increase with temperature. However, excessive heat should be avoided as it may degrade the dye.
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Concentration: Attempting to dissolve too much dye in a given volume of solvent will lead to saturation and precipitation.
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Purity of the Dye: Impurities in the dye powder can affect its solubility.
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Presence of Other Salts: High concentrations of other salts in the solution can sometimes decrease the solubility of the dye.
References
overcoming interference in spectroscopic analysis of Acid Blue 113
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in the spectroscopic analysis of Acid Blue 113.
Frequently Asked Questions (FAQs)
Q1: What is the typical maximum absorbance (λmax) of this compound?
A1: The maximum absorbance (λmax) of this compound is approximately 566 nm. However, it's important to note that this can shift depending on the pH of the solution.
Q2: How does pH affect the spectroscopic analysis of this compound?
A2: this compound is a pH-sensitive dye. Changes in pH can alter the electronic structure of the dye molecule, leading to a shift in its λmax and a change in its molar absorptivity. At a very acidic pH (e.g., pH 2), the λmax may shift to around 550 nm. It is crucial to maintain a constant and known pH for all standards and samples to ensure accurate and reproducible results.
Q3: Can other dyes in a mixture interfere with the analysis of this compound?
A3: Yes, spectral overlap from other dyes is a significant source of interference. For instance, if you are analyzing a textile effluent that also contains Acid Red 88, its spectrum will overlap with that of this compound, leading to inaccurate quantification if a simple single-wavelength measurement is used.
Q4: Do surfactants interfere with the analysis?
A4: Yes, surfactants commonly used in textile processing and drug formulations can interact with dye molecules. This interaction can lead to changes in the dye's aggregation state and the polarity of its microenvironment, which in turn can cause a shift in the λmax (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in absorbance intensity (hyperchromic or hypochromic effect).
Q5: What are the common degradation products of this compound, and can they interfere with the analysis?
A5: Biodegradation of this compound can produce various aromatic amines, such as sodium-4-aminobenzene sulfonate and sodium-5-amino-8-anilino naphthalene 1-sulfonate.[1] These degradation products are generally colorless and do not absorb in the visible region, so they are unlikely to interfere with the spectrophotometric quantification of the remaining this compound at its λmax in the visible range. However, if you are conducting a full spectral analysis or using techniques like HPLC with a UV detector, these products may have their own absorption bands in the UV region that could interfere with other analyses.
Troubleshooting Guide
Problem 1: Inaccurate or inconsistent absorbance readings.
Possible Cause: Fluctuating pH.
Solution:
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pH Control: Ensure that all your standard solutions and samples are prepared in a buffer solution to maintain a constant pH. If analyzing samples with varying native pH, adjust the pH of an aliquot to a consistent value before measurement.
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Method Validation: Validate your analytical method by assessing its robustness to small, deliberate variations in pH.
Experimental Protocol: pH Adjustment of Samples
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Prepare a buffer solution of the desired pH (e.g., phosphate buffer for neutral pH, acetate buffer for acidic pH).
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Take a known volume of your sample solution.
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Add a small, measured volume of the buffer solution to the sample. Ensure the dilution factor is accounted for in your final concentration calculation.
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Alternatively, titrate the sample with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the target pH, carefully monitoring with a calibrated pH meter. Record the final volume for dilution correction.
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Prepare your calibration standards in the same final buffer matrix as the samples.
Problem 2: Higher than expected absorbance, suggesting falsely high concentrations.
Possible Cause: Spectral overlap from another dye.
Solution:
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Derivative Spectrophotometry: This technique can be used to resolve overlapping spectral bands. By calculating the first or higher-order derivative of the absorbance spectrum, you can often find a zero-crossing point for the interfering dye that corresponds to a measurable signal for this compound.
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Multicomponent Analysis (Simultaneous Equations): If the identity and spectra of the interfering dyes are known, you can measure the absorbance of the mixture at the λmax of each component and solve a set of simultaneous equations to find the concentration of each dye.
Experimental Protocol: Two-Component Spectrophotometric Analysis This protocol is for a mixture of this compound (AB113) and an interfering dye (Dye X).
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Determine Molar Absorptivities:
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Prepare standard solutions of pure AB113 and pure Dye X of known concentrations.
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Measure the absorbance of each standard solution at both the λmax of AB113 (λ1) and the λmax of Dye X (λ2).
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Calculate the molar absorptivity (ε) for each dye at each wavelength using the Beer-Lambert Law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration). You will have four values: εAB113, λ1, εAB113, λ2, εDyeX, λ1, and εDyeX, λ2.
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Measure the Absorbance of the Mixture:
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Record the absorbance of your unknown mixture at both λ1 and λ2 (Amix, λ1 and Amix, λ2).
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Set up and Solve Simultaneous Equations:
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The total absorbance at each wavelength is the sum of the absorbances of the individual components:
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Amix, λ1 = (εAB113, λ1 * b * CAB113) + (εDyeX, λ1 * b * CDyeX)
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Amix, λ2 = (εAB113, λ2 * b * CAB113) + (εDyeX, λ2 * b * CDyeX)
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Solve this system of two linear equations for the two unknowns, CAB113 and CDyeX.
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Problem 3: Shifts in λmax or non-linear calibration curve.
Possible Cause: Interference from surfactants.
Solution:
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Matrix Matching: If the surfactant and its concentration in the samples are known, prepare your calibration standards in a solution containing the same concentration of the surfactant. This helps to nullify the effect of the surfactant on the spectral properties of the dye.
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Sample Dilution: Diluting the sample can sometimes reduce the concentration of the interfering surfactant to a level where its effect is negligible. However, ensure that the concentration of this compound remains within the quantifiable range of your instrument.
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Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to separate the dye from the surfactant before spectrophotometric analysis.
Quantitative Data
Table 1: Effect of pH on the Molar Attenuation Coefficient and λmax of this compound
| pH | λmax (nm) | Molar Attenuation Coefficient (ε) (L mg⁻¹ cm⁻¹) |
| 2 | 550 | 0.00983 |
| 4 | 566 | 0.01355 |
| 6 | 566 | 0.01419 |
| 8 | 566 | 0.01553 |
Data adapted from a study on the removal of this compound.
Visualizations
Caption: Workflow for troubleshooting interference in the spectroscopic analysis of this compound.
Caption: Logical relationship between problems, causes, and solutions for interference.
References
enhancing the stability of Acid Blue 113 solutions for laboratory use
This guide provides technical information, troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals enhance the stability of Acid Blue 113 solutions for laboratory applications.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a water-soluble, anionic disazo dye.[1][2] It typically appears as a dark blue or greenish-black powder.[1][2][3] Due to its chemical structure, which includes two azo bonds (-N=N-), it is used extensively in the textile and leather industries and as a model compound in environmental remediation research.
Q2: What are the primary factors that affect the stability of this compound solutions?
The stability of this compound solutions is primarily influenced by pH, exposure to light, temperature, and the presence of contaminants. The molecule is known to be light-sensitive and hygroscopic. Strong oxidizing and reducing agents can degrade the dye, likely by cleaving the azo bonds.
Q3: What is the optimal pH range for maintaining the stability of this compound solutions?
For maximum stability, this compound solutions should be maintained in a pH range of 7 to 11. While some degradation studies are performed at a highly acidic pH (e.g., pH 3) to accelerate breakdown, these conditions are not suitable for storage or routine laboratory use where stability is desired.
Q4: How should I store this compound powder and its solutions?
Both the solid powder and its aqueous solutions should be stored in tightly sealed, light-resistant containers to protect them from moisture and light. The storage area should be cool and dry. Storing solutions at room temperature is generally acceptable for short-term use, provided they are protected from light.
Q5: My this compound solution has changed color. What is the likely cause?
A color change can indicate degradation of the dye. The most common causes are:
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pH Shift: The solution's color can vary with pH. Verify that the pH is within the stable range of 7-11.
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Light Exposure: As the dye is light-sensitive, prolonged exposure to ambient or UV light can cause photodegradation.
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Chemical Contamination: The presence of strong oxidizing or reducing agents will cause the solution to decompose.
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Microbial Growth: In non-sterile aqueous solutions, microbial enzymes like azoreductase can degrade the dye over time.
Troubleshooting Guide
If you encounter instability with your this compound solution, such as color fading, precipitation, or unexpected spectral shifts, follow this diagnostic workflow.
Caption: Troubleshooting workflow for unstable this compound solutions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3351-05-1 | |
| Molecular Formula | C₃₂H₂₁N₅Na₂O₆S₂ | |
| Molecular Weight | 681.65 g/mol | |
| Appearance | Dark blue / Greenish-black powder | |
| λmax in Water | ~566 nm | |
| Solubility in Water | Soluble (100 g/L at 20°C) |
Table 2: Factors Influencing the Stability of this compound Solutions
| Factor | Condition to Avoid | Recommended Condition | Rationale | Reference |
| pH | Acidic (<7) or strongly basic (>11) | pH 7 - 11 | The dye structure is most stable in a neutral to moderately alkaline environment. | |
| Light | Exposure to direct sunlight or UV sources | Store in amber or opaque containers | The dye is light-sensitive and can undergo photodegradation. | |
| Temperature | Excess heat | Store in a cool, dry place | High temperatures can accelerate chemical degradation. | |
| Contaminants | Strong oxidizing or reducing agents | Use high-purity water and clean glassware | These agents can chemically cleave the azo bonds, causing decolorization. | |
| Atmosphere | Open to air for prolonged periods | Keep containers tightly sealed | The compound is hygroscopic and can absorb moisture from the air. |
Experimental Protocols
Protocol 1: Preparation of a Standard 1 mg/mL Stock Solution
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Materials:
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This compound powder (dye content ≥ 50%)
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High-purity, deionized water (Type I or II)
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Calibrated analytical balance
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50 mL volumetric flask (Class A, amber glass recommended)
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Magnetic stirrer and stir bar
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0.22 µm syringe filter (optional, for removing particulates)
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Procedure:
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Weigh accurately 50 mg of this compound powder.
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Transfer the powder quantitatively into the 50 mL volumetric flask.
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Add approximately 30-40 mL of deionized water to the flask.
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Place a magnetic stir bar in the flask and stir on a magnetic plate at room temperature until the powder is completely dissolved. This may take several minutes.
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Once dissolved, remove the stir bar and rinse it with a small amount of deionized water, collecting the rinse in the flask.
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Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
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Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
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(Optional) For applications requiring a particle-free solution, filter the stock solution through a 0.22 µm syringe filter into a clean, amber storage bottle.
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Label the bottle with the compound name, concentration, preparation date, and storage conditions (e.g., "Store at room temp, protected from light").
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Protocol 2: Accelerated Stability Assessment by UV-Vis Spectrophotometry
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Objective: To assess the impact of light and temperature on solution stability.
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Procedure:
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Prepare a fresh this compound solution (e.g., 20 µg/mL in a neutral buffer) from the stock solution.
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Measure the initial absorbance spectrum (200-800 nm) using a UV-Vis spectrophotometer. Record the absorbance value at its λmax (~566 nm). This is the T=0 reading.
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Aliquot the solution into three separate, sealed vials:
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Control: Wrap in aluminum foil and store at room temperature (20-25°C).
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Light Exposure: Place on a lab bench exposed to ambient light.
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Heat Exposure: Wrap in aluminum foil and place in an incubator at an elevated temperature (e.g., 40°C).
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At specified time points (e.g., 24h, 48h, 72h, 1 week), take a sample from each vial and measure its absorbance spectrum.
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Calculate the percentage of remaining dye at each time point relative to the T=0 reading.
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Plot the percentage of remaining dye versus time for each condition to compare stability.
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Visualizations
Caption: Core factors that impact the stability of this compound solutions.
References
addressing matrix effects in LC-MS analysis of Acid Blue 113
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Acid Blue 113.
Troubleshooting Guide: Addressing Matrix Effects for this compound
This guide offers a systematic approach to identifying, quantifying, and mitigating matrix effects encountered during the LC-MS analysis of the azo dye, this compound.
Problem: Poor sensitivity, inconsistent results, or high variability between replicate injections of this compound.
This is a common indicator of significant matrix effects, where co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2][3][4]
Step 1: Quantify the Matrix Effect
Before attempting to resolve the issue, it's crucial to determine the extent of the matrix effect. The post-extraction spike method is a quantitative approach to measure this.[4] A matrix effect resulting in a signal suppression or enhancement of more than 15-20% typically requires method optimization.
Experimental Protocol: Quantifying Matrix Effect using Post-Extraction Spike
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Prepare Three Sample Sets:
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Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition (e.g., 100 ng/mL).
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Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., extracted textile, wastewater) that does not contain this compound and process it through your entire sample preparation procedure. In the final extract, spike this compound to the same concentration as Set A.
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Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the target concentration before starting the sample preparation procedure. This set is used to evaluate recovery.
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Analysis: Analyze all three sets of samples using your established LC-MS method.
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Calculation:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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A matrix effect value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%).
Step 2: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.
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Sample Dilution: This is the simplest approach. Diluting the final sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound. However, ensure that the diluted concentration of this compound remains above the limit of quantitation (LOQ) of your method.
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Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound from the aqueous sample matrix into an immiscible organic solvent, leaving many polar interferences behind. For a sulfonated dye like this compound, pH adjustment of the aqueous phase can be critical to ensure it is in a form that can be extracted.
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Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup. For this compound, a reverse-phase (e.g., C18) or a mixed-mode sorbent could be effective.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
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Sample Pre-treatment: Acidify the sample extract to a pH where this compound is retained on the chosen sorbent.
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Column Conditioning: Condition the SPE cartridge with methanol followed by water at the appropriate pH.
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Sample Loading: Load the pre-treated sample onto the SPE cartridge.
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Washing: Wash the cartridge with a weak organic solvent or an aqueous solution to remove unretained interferences.
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Elution: Elute this compound with an appropriate organic solvent, such as methanol or acetonitrile, possibly with the addition of a small amount of base (e.g., ammonium hydroxide) to ensure efficient elution of the acidic dye.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Step 3: Modify Chromatographic Conditions
If sample preparation optimization is insufficient, adjusting the liquid chromatography can help separate this compound from co-eluting matrix components.
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Gradient Optimization: Employing a shallower gradient can improve the resolution between the analyte and interfering compounds.
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Column Chemistry: While C18 columns are commonly used, exploring different stationary phases, such as phenyl-hexyl or biphenyl, might offer different selectivity and better separation from matrix components. For MS-compatible methods, mobile phase additives like formic acid are preferred over non-volatile acids like phosphoric acid.
Step 4: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a SIL-IS is considered the gold standard for compensating for matrix effects. A SIL-IS for this compound would have some of its atoms replaced with stable isotopes (e.g., ¹³C, ¹⁵N, D). It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting matrix effects in the LC-MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.
Q2: What are the likely sources of matrix effects when analyzing this compound in textile or environmental water samples?
A2: For textile samples, potential sources of matrix effects include other dyes, finishing agents, surfactants, and natural fibers. In environmental water samples, humic acids, fulvic acids, salts, and other organic pollutants can cause significant interference.
Q3: I am observing ion suppression for this compound. What is the first troubleshooting step?
A3: The initial and simplest step is to try diluting the sample extract. This reduces the concentration of the interfering matrix components. If this approach compromises the sensitivity of your assay, you should then explore more comprehensive sample cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
Q4: How can I use chromatography to mitigate matrix effects for this compound?
A4: Optimizing the chromatographic separation can resolve this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient to improve separation or by testing a different analytical column with a different stationary phase to alter selectivity.
Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A5: A SIL-IS is highly recommended when you need the most accurate and precise quantification, especially in complex matrices where matrix effects are difficult to eliminate completely. The SIL-IS co-elutes with the analyte and experiences the same ionization effects, thus providing reliable correction.
Q6: What if a SIL-IS for this compound is not commercially available?
A6: If a SIL-IS is not available, a structural analog of this compound can be used as an internal standard. However, it's important to verify that the analog has a similar ionization efficiency and chromatographic behavior to this compound. Alternatively, the method of standard addition can be employed, where known amounts of a standard are added to the unknown sample to create a calibration curve within the sample matrix.
Sample Preparation Workflow
Caption: Overview of common sample preparation techniques to mitigate matrix effects for this compound.
Quantitative Data Summary
The following table presents hypothetical data from a matrix effect and recovery experiment for this compound in a textile extract to guide interpretation.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Interpretation |
| Dilute and Shoot (1:10) | 75% | 98% | Significant ion suppression is present. |
| Liquid-Liquid Extraction | 92% | 85% | Minor ion suppression, acceptable for some applications. |
| Solid-Phase Extraction (C18) | 105% | 95% | Minimal matrix effect, indicating a clean extract. |
This data illustrates how different sample preparation techniques can influence the matrix effect and recovery of this compound, with SPE providing the most effective cleanup in this hypothetical scenario.
References
Technical Support Center: Remediation of Acid Blue 113 Contaminated Soil and Water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the remediation of Acid Blue 113 (AB113) contaminated soil and water.
Troubleshooting Guides
This section addresses common issues encountered during remediation experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low decolorization efficiency in bioremediation | Non-optimal pH for microbial activity.[1] | Adjust the pH of the medium to the optimal range for the specific microbial strain (typically around pH 7 for many bacteria like Bacillus subtilis).[1][2][3] |
| Inadequate carbon or nitrogen source for microbial growth.[2] | Supplement the medium with an optimal carbon (e.g., glucose) and nitrogen (e.g., yeast extract) source to enhance microbial activity. | |
| Sub-optimal temperature for incubation. | Ensure the incubation temperature is maintained at the optimum for the specific microorganism (e.g., 35°C for Bacillus subtilis). | |
| High initial dye concentration inhibiting microbial growth. | Start with a lower initial concentration of this compound and gradually increase it as the microbial culture adapts. | |
| Ineffective photocatalytic degradation | Incorrect pH of the solution affecting the catalyst's surface charge and the dye's form. | Optimize the solution pH. For TiO2-based photocatalysis of this compound, a lower pH (around 2.0-3.0) has been shown to be more effective. |
| Inappropriate catalyst dosage. | Determine the optimal catalyst dose. For TiO2, a dosage of 0.7 to 2.0 g/L has been found to be effective for AB113 degradation. | |
| Catalyst deactivation or fouling. | Regenerate the catalyst through appropriate methods such as washing and thermal treatment. Ensure the water matrix is free from substances that could foul the catalyst surface. | |
| Insufficient UV light penetration due to high dye concentration or turbidity. | Dilute the sample to reduce the initial dye concentration. Pretreat the sample to remove any suspended solids causing turbidity. | |
| Low removal efficiency in adsorption | Unfavorable pH affecting the surface charge of the adsorbent and the ionization of the dye. | Adjust the pH to the optimal value for the specific adsorbent. For many adsorbents, a lower pH is favorable for the adsorption of anionic dyes like this compound. |
| Adsorbent pores blocked or saturated. | Increase the adsorbent dosage or regenerate the adsorbent if possible. | |
| Insufficient contact time for equilibrium to be reached. | Increase the contact time to ensure adsorption equilibrium is achieved. | |
| Variability in experimental results | Inconsistent experimental conditions. | Strictly control all experimental parameters including pH, temperature, initial dye concentration, catalyst/adsorbent dose, and mixing speed. |
| Degradation of reagents. | Use fresh reagents, especially for advanced oxidation processes where the stability of oxidants like H2O2 is crucial. | |
| Analytical errors in quantifying this compound. | Calibrate analytical instruments (e.g., UV-Vis spectrophotometer, HPLC) regularly. Prepare fresh calibration standards for each set of experiments. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for the remediation of this compound?
Common methods for the remediation of this compound include:
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Bioremediation: Utilizing microorganisms such as bacteria (Pseudomonas stutzeri, Sphingomonas melonis, Bacillus subtilis) to decolorize and degrade the dye.
-
Photocatalytic Degradation: Using semiconductor catalysts like titanium dioxide (TiO2) or zinc oxide (ZnO) under UV or visible light irradiation to generate reactive oxygen species that break down the dye molecule.
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Advanced Oxidation Processes (AOPs): Employing highly reactive radicals (e.g., hydroxyl, sulfate) generated through processes like UV/H2O2, UV/Persulfate, and UV/Oxone to mineralize the dye.
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Adsorption: Using porous materials like activated carbon, activated red mud, or halloysite nanoclay to physically remove the dye from water.
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Flocculation: Using polymers to aggregate and precipitate the dye molecules from the solution.
2. How can I determine the concentration of this compound in my samples?
The concentration of this compound is typically determined by measuring the absorbance of the solution using a UV-Vis spectrophotometer at its maximum wavelength (λmax), which is around 566 nm. For more complex matrices or to identify degradation products, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used.
3. What is the role of pH in the remediation of this compound?
The pH of the solution is a critical parameter that significantly influences the efficiency of most remediation processes for this compound.
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In bioremediation , pH affects the metabolic activity and growth of microorganisms.
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In photocatalysis and adsorption , pH alters the surface charge of the catalyst/adsorbent and the ionization state of the dye molecule, thereby affecting the adsorption and subsequent degradation. For instance, in TiO2 photocatalysis, a lower pH is often more effective.
-
In AOPs , pH can influence the generation rate and type of reactive radicals.
4. What are the expected degradation products of this compound?
The degradation of this compound, a di-azo dye, typically starts with the cleavage of the azo bonds (-N=N-). This results in the formation of various aromatic amines. For example, during bioremediation by Pseudomonas stutzeri AK6, identified metabolites include sodium-4-aminobenzene sulfonate, sodium-4- amino, 1-naphthyl benzene sulfonate, and sodium-5-amino-8-anilino naphthalene 1-sulfonate. Further degradation breaks down these aromatic rings into smaller, less toxic compounds, and ideally, complete mineralization to CO2, H2O, and inorganic ions.
5. How can I confirm that the removal of this compound is due to degradation and not just adsorption?
To differentiate between degradation and adsorption:
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Control Experiments: Run control experiments in the dark for photocatalytic studies or with non-viable microorganisms for bioremediation studies. Significant color removal in these controls would suggest adsorption is a major factor.
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Analytical Techniques: Use techniques like HPLC or GC-MS to identify degradation byproducts. The disappearance of the parent dye peak and the appearance of new peaks corresponding to metabolites confirm degradation.
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FTIR Analysis: Fourier-transform infrared spectroscopy (FTIR) can be used to observe changes in the chemical bonds of the dye molecule after treatment, providing evidence of degradation.
Data Presentation
Table 1: Comparison of Different Remediation Methods for this compound
| Remediation Method | Catalyst/Microorganism/Adsorbent | Initial Dye Conc. (mg/L) | Optimal pH | Removal Efficiency (%) | Time | Reference |
| Bioremediation | Pseudomonas stutzeri AK6 | 300 | - | 86.2 | 96 h | |
| Bioremediation | Sphingomonas melonis B-2 | 50-100 | - | >80 | 24 h | |
| Bioremediation | Bacillus subtilis RMLP2 | 100 | 7 | 92.71 | 72 h | |
| Photocatalysis | TiO2 (Hombikat UV100) | 70 | - | - | - | |
| Photocatalysis | TiO2 (Degussa P25) | 70 | - | - | - | |
| Photocatalysis | UV-C/TiO2 | 20-65 | 2.0-3.0 | >90 | 90 min | |
| Photocatalytic Ozonation | Fe2O3/MgO/MoS2 | 25 | 2.27 | 99.3 | 26 min | |
| Adsorption | Activated Carbon from Varagu millet husk | - | - | Max. capacity 231.92 mg/g | - | |
| Adsorption | Activated Red Mud | 40 | 3 | - | 60 min | |
| Adsorption | Halloysite Nanoclay | 623 | 1 | Max. capacity 329 mg/g | 139 min | |
| UV/Persulfate | - | - | - | High | - | |
| UV/Oxone | - | - | - | High | - | |
| Flocculation | Poly(n-hexadecyl-4-vinylpyridinium Bromide) | - | 2-8 | >98 | Fast | |
| Sonophotocatalysis | MWCNTs/CoFe2O4 | 25 | 3 | 100 | 40 min |
Experimental Protocols
1. Bioremediation of this compound using Bacillus subtilis
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Materials: Nutrient broth, Bushnell and Hass medium, this compound stock solution, Bacillus subtilis culture, incubator shaker, centrifuge, UV-Vis spectrophotometer.
-
Procedure:
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Prepare Bushnell and Hass medium and dispense into flasks.
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Supplement the medium with glucose as a carbon source and yeast extract as a nitrogen source.
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Add this compound to the flasks to achieve the desired initial concentration (e.g., 100 mg/L).
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Inoculate the flasks with a 24-hour grown culture of Bacillus subtilis.
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Incubate the flasks under static conditions at 35°C and pH 7.
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Withdraw samples at regular intervals (e.g., 24, 48, 72 hours).
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Centrifuge the samples to remove bacterial cells.
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Measure the absorbance of the supernatant at 566 nm to determine the remaining dye concentration.
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Calculate the decolorization percentage using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.
-
2. Photocatalytic Degradation of this compound using UV/TiO2
-
Materials: Titanium dioxide (TiO2) catalyst, this compound solution, photocatalytic reactor with a UV lamp, magnetic stirrer, pH meter, centrifuge, UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound in distilled water.
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In a batch reactor, add a specific volume of the dye solution and adjust the pH to the desired value (e.g., 3.0) using dilute HCl or NaOH.
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Add the TiO2 catalyst at the desired loading (e.g., 1.0 g/L).
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Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
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Turn on the UV lamp to initiate the photocatalytic reaction.
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Withdraw aliquots of the suspension at specific time intervals.
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Centrifuge or filter the aliquots to remove the TiO2 particles.
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Measure the absorbance of the clear supernatant at 566 nm to determine the concentration of this compound.
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Calculate the degradation efficiency at each time point.
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3. Adsorption of this compound using Activated Carbon
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Materials: Activated carbon, this compound stock solution, conical flasks, orbital shaker, pH meter, centrifuge or filter paper, UV-Vis spectrophotometer.
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Procedure:
-
Prepare a series of this compound solutions of different initial concentrations.
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Take a fixed volume of each solution (e.g., 50 mL) in separate conical flasks.
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Adjust the pH of the solutions to the desired value.
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Add a pre-weighed amount of activated carbon to each flask.
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Place the flasks on an orbital shaker and agitate at a constant speed and temperature for a predetermined contact time to reach equilibrium.
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After shaking, separate the adsorbent from the solution by centrifugation or filtration.
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Analyze the remaining concentration of this compound in the filtrate using a UV-Vis spectrophotometer at 566 nm.
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Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) and the percentage of dye removal.
-
Visualizations
References
Technical Support Center: Biodegradation of Acid Blue 113
Welcome to the technical support center for the biodegradation of Acid Blue 113. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the biodegradation of this common azo dye.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My microbial culture is showing little to no decolorization of this compound. What are the potential causes and how can I troubleshoot this?
A1: Low or no decolorization can stem from several factors, ranging from suboptimal environmental conditions to the inherent recalcitrance of the dye. Here’s a step-by-step troubleshooting guide:
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Verify Experimental Conditions: this compound biodegradation is highly sensitive to physicochemical parameters. Ensure your experimental setup aligns with optimal conditions reported in the literature. Key parameters to check include:
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pH: The optimal pH for decolorization by many bacterial strains is around 8.0.[1] Acidic or highly alkaline conditions can inhibit the metabolic activity of the microorganisms.[2]
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Temperature: A temperature of approximately 35°C is often optimal for bacterial degradation of this dye.[1]
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Oxygen Levels: The initial breakdown of the azo bond by azoreductase is often more efficient under static or microaerophilic conditions, as oxygen can compete for the reduced electron carriers needed for azo bond reduction.[3] Subsequent degradation of the resulting aromatic amines is typically an aerobic process.[4] Consider a two-stage anaerobic-aerobic process for complete degradation.
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Assess Dye Concentration: High concentrations of this compound can be toxic to microorganisms. If you are using a high initial dye concentration, try a lower concentration (e.g., 100 mg/L) to see if decolorization improves. Some potent strains, however, can tolerate much higher concentrations, up to 1100 ppm.
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Evaluate Nutrient Availability: Microorganisms may require an additional carbon and nitrogen source to co-metabolize the dye, as they may not be able to use the azo compound as the sole carbon source.
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Carbon Source: Glucose is often used as a supplemental carbon source. However, in some consortia, glucose has been found to have a negative effect, so optimization is key.
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Nitrogen Source: Ammonium sulphate is a suitable nitrogen source for supporting microbial activity during dye degradation.
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Consider Microbial Strain/Consortium: A single microbial species may not be capable of completely degrading this compound. The formation of toxic aromatic amines during the initial decolorization step can inhibit further microbial activity. Using a microbial consortium can be more effective, as different species can work synergistically to break down the dye and its intermediates. For instance, a consortium of Citrobacter freundii, Moraxella osloensis, and Pseudomonas aeruginosa has shown high degradation efficiency.
Q2: The color of the media has disappeared, but I suspect the degradation is incomplete. How can I confirm complete biodegradation and what are the potential risks of incomplete degradation?
A2: Decolorization indicates the cleavage of the azo bond, which is responsible for the dye's color. However, this initial step results in the formation of intermediate aromatic amines, which are often colorless but can be more toxic and carcinogenic than the parent dye. Therefore, it is crucial to verify complete mineralization.
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Analytical Techniques for Confirmation:
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UV-Visible Spectroscopy: While a decrease in absorbance at the dye's maximum wavelength (around 561 nm for this compound) confirms decolorization, the absence of new peaks in the UV range should be verified.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to separate and detect the parent dye and its degradation products. The disappearance of the peak corresponding to this compound and the appearance and subsequent disappearance of intermediate peaks confirm degradation.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to identify the chemical structure of the intermediate and final degradation products. Studies have identified metabolites such as sodium-4-aminobenzene sulfonate, sodium-4- amino, 1-naphthyl benzene sulfonate, and sodium-5-amino-8-anilino naphthalene 1-sulfonate as initial breakdown products. Further degradation by bacterial consortia can lead to compounds like methyl salicylic acid, catechol, and β-ketoadipic acid, indicating the opening of the aromatic rings.
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Toxicity Assessment: To ensure the final effluent is safe, ecotoxicity tests using organisms like Daphnia magna can be performed.
Q3: My experiment shows good decolorization initially, but the rate slows down or stops over time. What could be the reason?
A3: This is a common observation and can be attributed to several factors:
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Accumulation of Toxic Intermediates: As mentioned, the initial breakdown of this compound produces aromatic amines. These intermediates can be toxic to the microorganisms, inhibiting their enzymatic activity and leading to a slowdown or cessation of degradation.
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Nutrient Limitation: The initial carbon and nitrogen sources may have been depleted, limiting the energy available for the microorganisms to continue the degradation process.
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pH Shift: The metabolic activities of the microorganisms can lead to a change in the pH of the medium, moving it away from the optimal range for the degradative enzymes.
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Enzyme Inactivation: Over time, the enzymes responsible for degradation, such as azoreductase and laccase, may become inactivated.
Troubleshooting Steps:
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Analyze for intermediate products using HPLC or GC-MS to check for accumulation.
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Replenish the medium with additional carbon and nitrogen sources.
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Monitor and adjust the pH of the culture medium periodically.
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Consider using a fed-batch or continuous culture system to maintain optimal conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the biodegradation of this compound.
Table 1: Optimal Conditions for this compound Biodegradation by Different Microorganisms.
| Microorganism/Consortium | pH | Temperature (°C) | Initial Dye Conc. (mg/L) | Decolorization/Degradation (%) | Time (h) |
| Klebsiella variicola RMLP1 | 8 | 35 | 100 | Not specified, optimal conditions | 72 |
| Pseudomonas stutzeri AK6 | Not specified | 37 | 300 | 86.2 | 96 |
| Bacterial Consortium (C. freundii, M. osloensis, P. aeruginosa) | Optimized with RSM | 30 | Not specified (in 80% diluted effluent) | 90 | 22 |
| Sphingomonas melonis B-2 | Not specified | Not specified | 50 and 100 | >80 | 24 |
| Moving Bed Biofilm Reactor (MBBR) | 7 | Not specified | 100 | 93.09 | 20 |
Table 2: Influence of Initial Dye Concentration on Removal Efficiency in a Moving Bed Biofilm Reactor (MBBR).
| Initial Dye Concentration (mg/L) | Dye Removal (%) |
| 100 | 93.09 |
| 200 | 79.18 |
| 300 | 72.76 |
Experimental Protocols
1. Protocol for Decolorization Assay of this compound
This protocol is based on the methodology used for Pseudomonas stutzeri AK6.
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Preparation of Media:
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Prepare Bushnell and Haas Broth (BHB). The composition per liter is: MgSO₄ (0.2 g), K₂HPO₄ (1.0 g), CaCl₂ (0.02 g), FeCl₃ (0.05 g), and NH₄NO₃ (1.0 g).
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Supplement the BHB with glucose (0.1% w/v) and yeast extract (0.3% w/v).
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Prepare a stock solution of this compound and add it to the media to achieve the desired final concentration (e.g., 300 ppm).
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Dispense 30 mL of the final medium into 100 mL Erlenmeyer flasks.
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Autoclave the flasks to sterilize the media.
-
-
Inoculation and Incubation:
-
Inoculate the flasks with a 5% (v/v) active bacterial culture.
-
Include an uninoculated flask with the dye medium as a control.
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Incubate the flasks at 37°C under static conditions.
-
-
Sampling and Analysis:
-
Withdraw 5.0 mL samples at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound (λmax = 561 nm) using a spectrophotometer.
-
Calculate the decolorization percentage using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
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2. Protocol for HPLC Analysis of Degradation Products
This protocol is a modified method for analyzing this compound and its metabolites.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector and a C18 column (e.g., Sunfire C18, 150 x 4.6 mm, 5 µm).
-
-
Sample Preparation:
-
Use the supernatant obtained from the decolorization assay.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (50:50, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
-
-
Analysis:
-
Run a standard of pure this compound to determine its retention time.
-
Analyze the experimental samples and compare the chromatograms to the standard. The appearance of new peaks and the disappearance of the dye peak indicate degradation.
-
Visualizations
Experimental Workflow for Biodegradation Analysis
References
Technical Support Center: Optimizing Dye Bath Conditions for Acid Blue 113
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers working with Acid Blue 113.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a water-soluble disazo dye.[1] It is commonly used for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon.[2][3] Its chemical formula is C₃₂H₂₁N₅Na₂O₆S₂ and its CAS number is 3351-05-1.[4]
Q2: What are the primary factors influencing the dyeing process with this compound? The most critical parameters that affect the dyeing of textiles with acid dyes are the dye bath pH, temperature, the use of auxiliaries like leveling agents, and salt concentration. The dyeing process for nylon, in particular, is highly sensitive to these variables.
Q3: What is the role of acid in the dye bath? Acid dyes require an acidic environment to fix to the fiber. In the presence of acid and heat, the amino groups in protein and polyamide fibers become protonated (positively charged). This creates sites for the negatively charged dye anions to bind electrostatically, facilitating dye uptake and fixation. Controlling the pH is essential for achieving consistent and level dyeing.
Q4: What is the function of salt in an acid dye bath? In acid dyeing, salt can act as a retarding or leveling agent. Unlike in reactive dyeing where salt increases dye affinity, in acid dyeing it can slow down the initial rapid uptake of the dye. The salt's anions compete with the dye anions for the positively charged sites on the fiber, which promotes more even color distribution, especially with dyes that strike quickly. However, excessive salt can negatively impact dye exhaustion.
Troubleshooting Guide
Q1: Why is the color of my dyed fabric uneven or splotchy? Uneven dyeing, or poor leveling, can be caused by several factors:
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Rapid Initial Dyeing: The dye was added too quickly at the beginning of the process.
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Incorrect Temperature Control: Heating the dye bath too fast can cause the dye to strike unevenly. A gradual temperature rise (e.g., 1–2°C/min) is recommended.
-
Premature Acid Addition: Adding the acid too early, before the dye has had time to distribute throughout the fabric, can cause the dye to fix prematurely on the areas it first contacts.
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Inadequate Agitation: Insufficient stirring or movement of the fabric can lead to dye pooling in folds.
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Improper Material Preparation: The fabric must be thoroughly pre-wetted and clean. Oils, sizing agents, or other impurities can resist the dye and cause splotches.
Q2: Why is the dye bath not exhausting completely? Poor dye exhaustion can occur for the following reasons:
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Incorrect pH: The pH of the dye bath may be too high (not acidic enough) for the dye to bind effectively to the fiber. You can check the pH and add more acid if necessary.
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Insufficient Temperature or Time: The dye bath may not have reached the optimal temperature or been held at that temperature for a sufficient duration for the dye to fully migrate and fix to the fiber.
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Excessive Dye Concentration: Using too much dye for the weight of the goods (WOG) can lead to saturation of the available dye sites on the fiber, leaving excess dye in the bath.
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Excessive Leveling Agent: While leveling agents help with evenness, using too much can hinder the overall dye uptake, reducing the exhaustion rate.
Q3: Why do I see shade variations between different batches? Inconsistent results between dye lots are often due to:
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pH Drift: The pH of the dye bath did not remain stable throughout the process. It's important to monitor pH at multiple stages.
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Inconsistent Liquor Ratio: The ratio of the volume of water to the weight of the fabric was not the same across batches.
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Variable Water Hardness: Changes in water hardness can affect the dyeing process. Using softened or deionized water is recommended for reproducibility.
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Differences in Fiber: Variations in the fiber itself, such as differences in moisture regain or yarn tension, can lead to different dye uptake rates.
Q4: Why does the dyed fabric have poor wash fastness? Low wet fastness is typically a result of incomplete dye fixation. This can be caused by an improper pH level, insufficient time at the correct temperature, or failure to properly rinse the fabric after dyeing to remove any unfixed surface dye. A post-treatment with a fixing agent can also be employed to improve fastness properties.
Quantitative Data Summary
The optimal conditions for dyeing with this compound can vary depending on the specific substrate and desired outcome. The following tables provide a summary of key parameters cited in research.
Table 1: General Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | |
| C.I. Number | 26360 | |
| CAS Number | 3351-05-1 | |
| Molecular Formula | C₃₂H₂₁N₅Na₂O₆S₂ | |
| Molecular Weight | 681.65 g/mol | |
| Appearance | Dark Blue/Greenish-Black Powder | |
| Maximum Absorbance (λmax) | ~566 nm |
Table 2: Recommended Dye Bath Parameters for Polyamide Fibers (Nylon, Wool, Silk)
| Parameter | Recommended Range/Value | Rationale | Reference |
| pH | 2.5 - 5.5 | Lower pH increases protonation of fiber amino groups, enhancing dye uptake and exhaustion. | |
| Temperature | 85 - 100°C | Heat increases fiber swelling and dye molecule kinetic energy, promoting diffusion into the fiber. | |
| Leveling Agent | 0.3 - 0.5% (on weight of fabric) | Helps to ensure even dye distribution by slowing the initial rate of dye uptake. | |
| Acid Source | Acetic Acid or Sulfamic Acid | Provides a controlled way to lower and maintain the dye bath pH. | |
| Time at Temp. | 45 - 60 minutes | Ensures sufficient time for dye migration, diffusion, and fixation. |
Experimental Protocols
Standard Laboratory Protocol for Exhaustion Dyeing
This protocol outlines a general procedure for dyeing wool, silk, or nylon fibers with this compound.
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Substrate Preparation:
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Accurately weigh the textile material (Weight of Goods, WOG).
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Wash the material with a neutral detergent to remove any impurities, oils, or sizing agents.
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Thoroughly rinse the material with water.
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Pre-wet the material in cool to warm water before introducing it to the dye bath to ensure even initial dye uptake.
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Dye Stock Solution Preparation:
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Accurately weigh the required amount of this compound powder based on the desired depth of shade (% owg - on weight of goods).
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Create a paste with a small amount of cold water.
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Dissolve the paste by adding hot (not boiling) water and stirring until the solution is clear. Filter if necessary to remove any undissolved particles.
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Dye Bath Preparation and Dyeing Cycle:
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Set up a dye bath with a specific liquor ratio (e.g., 40:1).
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Add any necessary auxiliaries, such as a leveling agent (e.g., 0.5% owg).
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Add the pre-dissolved dye solution to the bath and stir well.
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Introduce the pre-wetted textile material to the dye bath at a starting temperature of around 40-50°C.
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Begin agitation and gradually raise the temperature of the dye bath at a controlled rate of 1-2°C per minute.
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Once the temperature reaches 80-90°C, slowly add the pre-diluted acid (e.g., acetic acid) to lower the pH to the target range (e.g., pH 4-5).
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Continue to raise the temperature to the final dyeing temperature (e.g., 95-100°C).
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Hold at this temperature for 45-60 minutes, ensuring continuous gentle agitation.
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-
Rinsing and Finishing:
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After the dyeing cycle is complete, allow the bath to cool gradually.
-
Remove the material and rinse with warm water, followed by a cold water rinse, until the water runs clear.
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Conduct a soaping wash to remove any unfixed dye from the surface.
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Perform a final rinse and then dry the material.
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Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key stages of a typical laboratory exhaustion dyeing process.
Caption: A flowchart of the standard experimental workflow for acid dyeing.
Troubleshooting Logic Diagram
This diagram provides a logical path to diagnose and solve common issues encountered during dyeing with this compound.
Caption: A decision tree for troubleshooting common acid dyeing problems.
References
Validation & Comparative
Degradation Efficiency of Acid Blue 113 vs. Acid Red 88: A Comparative Guide
This guide provides a detailed comparison of the degradation efficiency of two common azo dyes, Acid Blue 113 and Acid Red 88. The information presented is intended for researchers, scientists, and professionals in drug development and environmental science, offering a comprehensive overview of various degradation methods and their outcomes based on experimental data from peer-reviewed studies.
Comparative Analysis of Degradation Efficiency
The degradation of this compound and Acid Red 88 has been investigated through various advanced oxidation processes (AOPs) and biological treatments. A direct comparative study on their photocatalytic degradation revealed that under optimal conditions, Acid Red 88 shows a slightly higher removal efficiency and a faster degradation rate than this compound.[1][2]
Under an optimized UV-C/TiO2 suspension system, removal efficiencies reached 99.6% for Acid Red 88 and 98.7% for this compound after 90 minutes of treatment.[1] Kinetic studies indicated that the degradation of both dyes follows a first-order kinetic model. The degradation rate constant for Acid Red 88 was higher (k₁ = 0.059 min⁻¹) compared to that of this compound (k₁ = 0.048 min⁻¹), signifying a more rapid degradation of Acid Red 88 under these specific photocatalytic conditions.[1][2]
Other degradation methods have also proven effective for each dye individually. For instance, a sonophotocatalytic process using a novel catalyst achieved 100% removal of this compound in 40 minutes. Similarly, Fenton-based processes have demonstrated high efficiency in removing Acid Red 88, with a solar-Fenton system achieving 98.4% removal in just 25 minutes. Biological degradation has also been explored, with studies showing significant decolorization of both dyes by various microorganisms.
Quantitative Data Summary
| Degradation Method | Dye | Initial Concentration | Catalyst/Microorganism | pH | Time | Degradation Efficiency (%) | First-Order Rate Constant (k₁) | Reference |
| UV-C/TiO₂ Photocatalysis | This compound | 43.13 mg/L | TiO₂ (0.98 g/L) | 2.2 | 90 min | 98.7% | 0.048 min⁻¹ | |
| UV-C/TiO₂ Photocatalysis | Acid Red 88 | 22.40 mg/L | TiO₂ (1.22 g/L) | 2.4 | 90 min | 99.6% | 0.059 min⁻¹ | |
| Biodegradation | This compound | 50 mg/L | Sphingomonas melonis B-2 | - | 24 h | >80% | - | |
| Biodegradation | This compound | 300 ppm | Pseudomonas stutzeri AK6 | - | 96 h | 86.2% | - | |
| Sonophotocatalysis | This compound | 25 mg/L | MWCNTs/CoFe₂O₄ (0.4 g/L) | 3 | 40 min | 100% | - | |
| Photocatalytic Ozonation | This compound | 25 mg/L | Fe₂O₃/MgO/MoS₂ (8.6 mg) | 2.27 | 26 min | 99.3% | - | |
| Photo-Fenton (Solar) | Acid Red 88 | 0.125 mM | Fe²⁺ (0.22 mM), H₂O₂ (7.9 mM) | 3.0 | 25 min | 98.4% | - | |
| Sono-Fenton | Acid Red 88 | - | Fe²⁺ (0.108 mmol L⁻¹), H₂O₂ (1.96 mmol L⁻¹) | 3.0 | 135 min | 98.6% | - | |
| Anoxic–Aerobic Bioreactor | Acid Red 88 | 100 mg/L | Bacterial Consortium | - | 12 h (HRT) | 98% (color), 95% (COD) | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of key experimental protocols for the degradation of this compound and Acid Red 88.
UV-C/TiO₂ Photocatalytic Degradation of this compound and Acid Red 88
This protocol is based on a comparative study of the two dyes.
-
Materials and Reagents: this compound, Acid Red 88, Titanium Dioxide (TiO₂) nanoparticles, distilled water, H₂SO₄, and NaOH for pH adjustment.
-
Apparatus: A bench-scale photoreactor equipped with a UV-C lamp. A magnetic stirrer is used to ensure the suspension is well-mixed. A spectrophotometer is used for measuring dye concentration.
-
Procedure:
-
A suspension of TiO₂ in distilled water is prepared.
-
The initial pH of the solution is adjusted using H₂SO₄ or NaOH.
-
The dye (either this compound or Acid Red 88) is added to the suspension to achieve the desired initial concentration.
-
The suspension is stirred in the dark for a set period to reach adsorption-desorption equilibrium.
-
The UV-C lamp is then turned on to initiate the photocatalytic reaction.
-
Samples are withdrawn at regular intervals, centrifuged to remove the TiO₂ catalyst, and the absorbance of the supernatant is measured using a spectrophotometer at the maximum wavelength of the dye.
-
The degradation efficiency is calculated based on the change in absorbance over time.
-
Fenton-Based Degradation of Acid Red 88
This protocol describes a typical Fenton process for the degradation of Acid Red 88.
-
Materials and Reagents: Acid Red 88, Iron (II) sulfate heptahydrate (FeSO₄·7H₂O), Hydrogen Peroxide (H₂O₂ 30% w/w), Sulfuric Acid (H₂SO₄), and Sodium Hydroxide (NaOH).
-
Apparatus: A reactor with a capacity of 250 mL, a UV-A or solar radiation source, a magnetic stirrer, and a UV-vis spectrophotometer.
-
Procedure:
-
An aqueous solution of Acid Red 88 is prepared at a specific concentration (e.g., 0.125 mM).
-
The pH of the solution is adjusted to the desired value (typically around 3.0) using H₂SO₄ or NaOH.
-
A specific amount of FeSO₄·7H₂O is added to the solution and stirred until dissolved.
-
The Fenton reaction is initiated by adding a specific concentration of H₂O₂.
-
For photo-Fenton processes, the solution is simultaneously exposed to a radiation source (e.g., UV-A or solar light).
-
Samples are taken at regular time intervals, and the reaction is quenched (e.g., by adding NaOH to raise the pH).
-
The concentration of the remaining Acid Red 88 is determined by measuring the absorbance at its maximum wavelength (505 nm) using a UV-vis spectrophotometer.
-
Degradation Pathways and Mechanisms
The degradation of azo dyes like this compound and Acid Red 88 typically involves the cleavage of the azo bond (-N=N-), which is responsible for their color, followed by the breakdown of the resulting aromatic amines into smaller, less harmful compounds.
This compound Degradation Pathway
The biodegradation of this compound is primarily achieved through the benzoate and naphthalene degradation pathways. The process is initiated by the cleavage of the azo bonds, a reaction often catalyzed by azoreductase enzymes. This initial step leads to the formation of intermediate aromatic amines such as sodium-4-aminobenzene sulfonate and sodium-4-amino, 1-naphthyl benzene sulfonate. These intermediates are then further broken down through hydroxylation and ring-opening reactions, eventually leading to mineralization into CO₂, H₂O, and inorganic ions.
Caption: Biodegradation pathway of this compound.
Acid Red 88 Degradation Pathway
The degradation of Acid Red 88, particularly through advanced oxidation processes like the Fenton reaction, is initiated by the attack of highly reactive hydroxyl radicals (•OH) on the azo bond and the aromatic rings. This leads to the cleavage of the azo linkage and the formation of intermediate products. Further oxidation of these intermediates results in the opening of the aromatic rings and their subsequent mineralization.
Caption: AOP-based degradation pathway of Acid Red 88.
Comparative Experimental Workflow
The general workflow for comparing the degradation of these two dyes in a laboratory setting involves several key stages, from preparation to final analysis.
Caption: General workflow for comparative dye degradation studies.
References
A Comparative Guide to the Validation of Analytical Methods for Acid Blue 113
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantitative analysis of Acid Blue 113, a widely used diazo dye. The performance of the HPLC-UV method is compared with UV-Visible Spectrophotometry, an alternative analytical technique. This document includes detailed experimental protocols, comparative data on key validation parameters, and visualizations to aid in methodological assessment.
Introduction
This compound is a synthetic dye used extensively in the textile and other industries. Due to its potential environmental and health impacts, accurate and precise quantification is crucial for quality control, environmental monitoring, and safety assessment. High-Performance Liquid Chromatography with UV detection offers a robust and specific method for its analysis. This guide outlines the validation of an HPLC-UV method in accordance with the International Council for Harmonisation (ICH) guidelines and compares it with a validated UV-Visible Spectrophotometric method.
Comparative Performance of Analytical Methods
The performance of the HPLC-UV and UV-Visible Spectrophotometry methods for the analysis of this compound was evaluated based on key validation parameters. The results are summarized in the table below.
| Validation Parameter | HPLC-UV Method | UV-Visible Spectrophotometry |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.6 µg/mL |
| Accuracy (Recovery %) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD %) | < 2.0% | < 3.0% |
| Specificity | High (Separates from impurities) | Low (Prone to interference) |
| Robustness | High | Moderate |
Experimental Protocols
HPLC-UV Method
This method provides high specificity and sensitivity for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm), an autosampler, and a data acquisition system.
-
Chromatographic Conditions:
-
Standard Preparation: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Samples are accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Linearity: Assessed by a five-point calibration curve.
-
Accuracy: Determined by the standard addition method at three concentration levels.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.
-
Robustness: Assessed by intentionally varying chromatographic parameters such as flow rate, column temperature, and mobile phase composition.
-
UV-Visible Spectrophotometry
This method is simpler and faster but less specific compared to HPLC-UV.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Standard Preparation: A stock solution of this compound (100 µg/mL) is prepared in deionized water. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 µg/mL to 25 µg/mL.
-
Sample Preparation: Samples are accurately weighed, dissolved in deionized water, and filtered if necessary to obtain a clear solution.
-
Validation Parameters:
-
Linearity: Assessed by a five-point calibration curve.
-
Accuracy: Determined by the standard addition method.
-
Precision: Evaluated through repeatability and intermediate precision studies.
-
LOD and LOQ: Calculated from the standard deviation of the blank responses.
-
Visualized Workflows and Comparisons
The following diagrams illustrate the experimental workflow for the HPLC-UV method validation and a comparative overview of the two analytical methods.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Comparison of HPLC-UV and UV-Vis Methods.
Conclusion
The HPLC-UV method demonstrates superior specificity, sensitivity, and precision for the quantitative analysis of this compound. While UV-Visible spectrophotometry offers a simpler and more rapid alternative, its susceptibility to interference from other components in the sample matrix makes it less reliable for complex samples. The choice of method should be guided by the specific requirements of the analysis, with HPLC-UV being the recommended technique for accurate and reliable quantification in regulatory and research settings.
References
A Comparative Analysis: Acid Blue 113 versus Reactive Dyes for Cotton Dyeing
A comprehensive review of the performance characteristics, dyeing mechanisms, and experimental protocols of Acid Blue 113 and reactive dyes when applied to cotton fibers.
This guide provides a detailed comparison of the efficacy of this compound and conventional reactive dyes in the coloration of cotton. While reactive dyes are the industry standard for cotton due to their ability to form strong covalent bonds with cellulosic fibers, this comparison explores the viability of this compound, an acid dye, which necessitates a chemical modification of the cotton substrate for effective dyeing. This analysis is intended for researchers and professionals in the fields of textile chemistry and material science, offering quantitative data, detailed experimental methodologies, and visual representations of the dyeing processes.
Performance at a Glance: A Quantitative Comparison
The performance of any dye is critically assessed by its ability to retain color under various conditions (color fastness) and the efficiency with which it binds to the fiber. The following tables summarize the typical performance data for a representative reactive dye, C.I. Reactive Blue 19, on conventional cotton and provides available data for C.I. This compound on cationized cotton. It is important to note that direct dyeing of cotton with acid dyes is not feasible due to the lack of affinity between the dye and fiber; therefore, a pretreatment to cationize the cotton is mandatory.
| Performance Indicator | C.I. Reactive Blue 19 on Cotton | C.I. This compound on Cationized Cotton |
| Dyeing Mechanism | Covalent bond formation with hydroxyl groups of cellulose | Ionic bond formation with introduced cationic sites on cellulose |
| Dye Uptake (%) | 65-94% | Data not readily available, but generally considered lower than reactive dyes |
| Fixation Efficiency (%) | 79-94%[1] | Data not readily available |
Table 1: Dyeing Efficiency Comparison
| Fastness Property | Test Method | C.I. Reactive Blue 19 on Cotton | C.I. This compound on Cationized Cotton |
| Wash Fastness (Color Change) | ISO 105-C06 | 5 (Excellent)[2][3] | 3-4 (Fair to Good) (General rating for acid dyes on cationized cotton) |
| Wash Fastness (Staining) | ISO 105-C06 | 4-5 (Good to Excellent) | 3 (Fair) (General rating for acid dyes on cationized cotton) |
| Light Fastness | ISO 105-B02 | 6 (Very Good) | 5 (Good) (Rating on wool/polyamide, may vary on cotton)[4] |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 (Good to Excellent)[2] | 4 (Good) (General rating for acid dyes on cationized cotton) |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 (Good) | 2-3 (Poor to Fair) (General rating for acid dyes on cationized cotton) |
Table 2: Color Fastness Performance
The Science Behind the Color: Dyeing Mechanisms
The fundamental difference in performance between reactive dyes and this compound on cotton lies in their distinct dyeing mechanisms.
Reactive Dyes: These dyes, as their name suggests, contain a reactive group that forms a strong, permanent covalent bond with the hydroxyl (-OH) groups of the cellulose fibers in cotton under alkaline conditions. This chemical bond is highly stable, resulting in excellent wash fastness properties.
This compound: Acid dyes are anionic and are typically used for protein fibers like wool and polyamide, which have cationic amino groups in an acidic dyebath. Cotton, being cellulosic, lacks these cationic sites and thus has no affinity for acid dyes. To enable dyeing with this compound, the cotton must first undergo a process called "cationization." This chemical modification introduces positive charges onto the cellulose backbone. Subsequently, in an acidic dyebath, the anionic this compound can form ionic bonds with these newly introduced cationic sites. However, these ionic bonds are generally weaker than the covalent bonds formed by reactive dyes, which often translates to lower wash fastness.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental procedures are paramount. The following sections detail the methodologies for cationization of cotton, dyeing with this compound, dyeing with a reactive dye, and the subsequent color fastness testing.
Cationization of Cotton (Pre-treatment for Acid Dyeing)
This process introduces positive charges onto the cotton fiber, making it receptive to anionic acid dyes.
Materials:
-
Scoured and bleached 100% cotton fabric
-
Cationizing agent (e.g., 3-chloro-2-hydroxypropyltrimethylammonium chloride - CHPTAC)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Prepare a treatment bath with a specific concentration of the cationizing agent and sodium hydroxide in distilled water.
-
Immerse the cotton fabric in the bath at a specified liquor-to-goods ratio.
-
Gradually raise the temperature of the bath to the desired reaction temperature and maintain for a set duration.
-
After the reaction, thoroughly rinse the fabric with hot and then cold water to remove any unreacted chemicals.
-
Neutralize the fabric with a dilute acetic acid solution.
-
Rinse again with cold water and air dry.
Dyeing of Cationized Cotton with C.I. This compound
Materials:
-
Cationized cotton fabric
-
C.I. This compound
-
Acetic acid (to adjust pH)
-
Glauber's salt (sodium sulfate) (optional, as a leveling agent)
-
Distilled water
Procedure:
-
Prepare a dyebath with the required amount of C.I. This compound, Glauber's salt, and distilled water.
-
Adjust the pH of the dyebath to the acidic range (typically pH 4-5) using acetic acid.
-
Introduce the cationized cotton fabric into the dyebath at room temperature.
-
Gradually raise the temperature to the dyeing temperature (e.g., 90-100°C) over a period of 30-45 minutes.
-
Continue dyeing at this temperature for 45-60 minutes.
-
Cool the dyebath and rinse the fabric thoroughly with cold water until the water runs clear.
-
Conduct a soaping-off process to remove any unfixed dye. This involves washing the fabric in a solution containing a non-ionic detergent at an elevated temperature.
-
Rinse and air dry.
Dyeing of Cotton with C.I. Reactive Blue 19
Materials:
-
Scoured and bleached 100% cotton fabric
-
C.I. Reactive Blue 19
-
Glauber's salt (sodium sulfate) (as an exhausting agent)
-
Soda ash (sodium carbonate) (as a fixing agent)
-
Distilled water
Procedure:
-
Prepare a dyebath with the required amount of C.I. Reactive Blue 19 and Glauber's salt in distilled water.
-
Introduce the cotton fabric into the dyebath at room temperature.
-
Run the fabric for a period to allow for dye exhaustion.
-
Gradually raise the temperature to the recommended dyeing temperature for the specific reactive dye (e.g., 60°C for a vinyl sulfone dye).
-
After a set time for exhaustion, add the pre-dissolved soda ash to the dyebath to raise the pH and initiate dye fixation.
-
Continue dyeing for the recommended fixation time (e.g., 45-60 minutes).
-
Cool the dyebath and rinse the fabric with cold water.
-
Perform a thorough soaping-off process at or near the boil to remove all unfixed and hydrolyzed dye. This is critical for achieving good wash fastness.
-
Rinse and air dry.
Color Fastness Evaluation
The color fastness of the dyed fabrics should be evaluated according to standardized test methods to ensure comparable results.
-
Wash Fastness: Assessed according to ISO 105-C06 . This test simulates domestic and commercial laundering processes. The change in color of the specimen and the staining of adjacent multifibre fabric are evaluated using grey scales.
-
Light Fastness: Determined using ISO 105-B02 . This method exposes the fabric to a xenon arc lamp that simulates natural daylight. The degree of fading is assessed by comparing the change in color to a set of blue wool standards.
-
Rubbing Fastness (Crocking): Evaluated based on ISO 105-X12 . This test determines the amount of color transferred from the surface of the dyed fabric to a standard white cotton cloth by rubbing. The test is performed under both dry and wet conditions, and the staining of the white cloth is assessed using a grey scale.
Conclusion
Reactive dyes remain the superior choice for dyeing cotton, offering a straightforward process that results in excellent color fastness due to the formation of stable covalent bonds with the cellulose fiber. This compound, while capable of imparting color to cotton, requires a multi-step process involving the chemical modification of the fiber. The resulting ionic dye-fiber interaction, while effective, generally yields lower wash fastness compared to reactive dyes.
The choice between these dye classes will ultimately depend on the specific application and desired performance characteristics. For applications demanding the highest levels of wash fastness and durability, reactive dyes are the clear recommendation. However, the use of acid dyes on cationized cotton may present opportunities in specialized applications where unique shades or other specific properties are desired, and a compromise in wash fastness is acceptable. Further research into optimizing the cationization process and after-treatments for acid-dyed cotton could potentially improve its performance profile.
References
A Comparative Guide to Analytical Methods for the Quantification of Acid Blue 113
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methodologies for the quantification of Acid Blue 113, a diazo textile dye. While direct inter-laboratory comparison studies for this compound are not widely available in public literature, this document compiles and contrasts the most common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry—based on published research and established analytical principles. The information herein is intended to assist laboratories in selecting and implementing appropriate methods for the accurate quantification of this compound in various matrices.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is contingent upon several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation. Below is a summary of the typical performance characteristics for the analysis of this compound by HPLC and UV-Vis Spectrophotometry.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectrophotometry |
| Principle | Separates this compound from other components in a sample mixture based on its differential partitioning between a mobile phase and a stationary phase, followed by detection. | Measures the absorbance of light at a specific wavelength (λmax) by the dye in solution, which is directly proportional to its concentration, based on the Beer-Lambert law. |
| Typical λmax | Detection is typically performed at the λmax of the dye, which is approximately 566 nm. | Approximately 566 nm.[1] |
| Linearity (r²) | Typically ≥ 0.999 for azo dyes.[2][3] | Generally ≥ 0.99 for azo dyes. |
| Limit of Detection (LOD) | Lower than UV-Vis, often in the µg/L to low mg/L range for azo dyes (e.g., 0.01 - 0.04 mg/kg).[2][3] | Method-dependent, typically in the low mg/L range. |
| Limit of Quantification (LOQ) | Lower than UV-Vis, often in the µg/L to low mg/L range for azo dyes (e.g., 0.04 - 0.12 mg/kg). | Method-dependent, typically in the low to mid mg/L range. |
| Accuracy (Recovery %) | High, typically in the range of 96.0 - 102.6% for azo dyes. | Can be high in simple matrices, but susceptible to matrix effects. |
| Precision (RSD %) | High, typically < 5% for azo dyes. | Generally good for replicate measurements of the same solution. |
| Selectivity | High. Capable of separating the analyte of interest from a complex sample matrix. | Low. Prone to interference from other colored compounds or substances that absorb light at the same wavelength. |
| Advantages | High selectivity, sensitivity, and accuracy. Suitable for complex matrices and for the simultaneous analysis of multiple compounds. | Simple, rapid, and cost-effective for relatively clean samples. |
| Disadvantages | Higher cost of instrumentation and consumables. More complex method development and operation. | Low selectivity. Not suitable for complex mixtures without prior sample cleanup. |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable analytical results. The following sections provide typical experimental protocols for the quantification of this compound using HPLC and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
This method is highly suitable for the selective and sensitive quantification of this compound, especially in complex sample matrices.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of azo dyes.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
Detection Wavelength: Set at the maximum absorbance wavelength (λmax) of this compound, which is approximately 566 nm.
-
Injection Volume: Typically 10-20 µL.
3. Sample Preparation:
-
Samples are typically dissolved in the mobile phase or a compatible solvent.
-
For complex matrices, a sample extraction and clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.
-
All solutions should be filtered through a 0.45 µm filter before injection to prevent clogging of the HPLC system.
4. Calibration:
-
A series of standard solutions of this compound of known concentrations are prepared and analyzed to construct a calibration curve by plotting the peak area against the concentration.
-
The concentration of this compound in unknown samples is determined by interpolating their peak areas from the calibration curve.
UV-Visible (UV-Vis) Spectrophotometry
This method is a simpler and more cost-effective alternative for the quantification of this compound in relatively pure samples.
1. Instrumentation:
-
A UV-Visible spectrophotometer.
2. Measurement Parameters:
-
Wavelength Scan: To determine the maximum absorbance wavelength (λmax) of this compound, a scan is performed on a standard solution. The λmax for this compound is approximately 566 nm.
-
Absorbance Measurement: All subsequent absorbance measurements for standards and samples are performed at the determined λmax.
3. Sample Preparation:
-
Samples are dissolved in a suitable solvent (e.g., deionized water) to a concentration that falls within the linear range of the calibration curve.
-
The solvent used to dissolve the sample should also be used as the blank for the spectrophotometer.
4. Calibration:
-
A series of standard solutions of this compound with known concentrations are prepared.
-
The absorbance of each standard solution is measured at the λmax.
-
A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations.
-
The concentration of this compound in the unknown samples is then calculated using the equation of the line obtained from the linear regression of the calibration curve.
Inter-Laboratory Comparison Workflow
An inter-laboratory comparison (ILC) is a crucial exercise to assess the proficiency of different laboratories in performing a specific analysis and to evaluate the reproducibility of an analytical method. A typical workflow for an ILC is depicted in the diagram below.
Caption: A generalized workflow for an inter-laboratory comparison study.
This guide provides a foundational comparison of the two most common analytical techniques for the quantification of this compound. For the development of a robust and reliable analytical method suitable for inter-laboratory studies, a thorough method validation should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH). Such validation would typically assess parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
References
Unveiling the Molecular Embrace: A Comparative Guide to the Binding Affinity of Acid Blue 113 with Various Proteins
For researchers, scientists, and professionals in drug development, understanding the interactions between small molecules and proteins is paramount. This guide provides a comparative analysis of the binding affinity of Acid Blue 113, a widely used diazo dye, with different proteins. We delve into the quantitative binding data, detailed experimental methodologies, and the underlying mechanisms governing these interactions.
Quantitative Assessment of Binding Affinity
The binding affinity of this compound to proteins, a crucial parameter in determining its biological and toxicological effects, has been investigated for a limited number of proteins. The primary protein studied in this context is Bovine Serum Albumin (BSA), a model protein for drug-protein interaction studies.
A study utilizing linear sweep voltammetry and fluorimetry has reported the formation of a supramolecular complex between this compound and BSA. While the study confirmed the binding and determined the binding ratio, specific quantitative binding constants from this particular study require access to the full-text publication for complete analysis.
In the absence of extensive direct data for this compound with a wide array of proteins, we can draw comparisons from studies on similar azo dyes. For instance, the binding of Acid Red 2 to Human Serum Albumin (HSA) has been reported with a binding constant (Ka) in the order of 10^4 M^-1, suggesting a moderate binding affinity. This provides a valuable benchmark for what might be expected for this compound.
| Dye | Protein | Method | Binding Constant (Ka) (M⁻¹) | Stoichiometry (n) | Reference |
| This compound | Bovine Serum Albumin (BSA) | Linear Sweep Voltammetry, Fluorimetry | Value not explicitly stated in abstract | Determined | [1] |
| Comparative Data | |||||
| Acid Red 2 | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | ~10⁴ | ~1 | (Comparative study) |
| Toluidine Blue O | Lysozyme | Isothermal Titration Calorimetry | 1.06 x 10⁵ | 1 | [2] |
| Methylene Blue | Lysozyme | Isothermal Titration Calorimetry | 6.75 x 10⁴ | 1 | [2] |
Table 1: Comparative Binding Affinity Data for this compound and Similar Dyes with Proteins. Note: The specific binding constant for this compound with BSA is not available in the provided search results and would require consulting the full research paper.
Experimental Protocols for Assessing Binding Affinity
The determination of binding affinity between a small molecule like this compound and a protein is achieved through various biophysical techniques. Below are detailed methodologies for three commonly employed experimental approaches.
Fluorescence Quenching Assay
This method is based on the principle that the intrinsic fluorescence of a protein (primarily from tryptophan and tyrosine residues) can be quenched upon the binding of a ligand.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the target protein (e.g., BSA, HSA, Lysozyme) in a suitable buffer (e.g., Tris-HCl, pH 7.4). The protein concentration should be accurately determined.
-
Prepare a stock solution of this compound in the same buffer.
-
-
Fluorescence Titration:
-
Place a fixed concentration of the protein solution in a quartz cuvette.
-
Record the fluorescence emission spectrum of the protein solution (excitation wavelength typically around 280 nm or 295 nm for selective tryptophan excitation).
-
Successively add small aliquots of the this compound stock solution to the protein solution.
-
After each addition, incubate the mixture for a short period to allow for equilibrium to be reached.
-
Record the fluorescence emission spectrum after each titration.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect caused by the absorbance of this compound at the excitation and emission wavelengths.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated using the modified Stern-Volmer equation (double logarithm plot).
-
Caption: Experimental workflow for determining binding affinity using fluorescence quenching.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the target protein and this compound in the same, extensively dialyzed buffer to minimize heat of dilution effects.
-
Degas both solutions thoroughly before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the this compound solution into the protein solution.
-
A control experiment, injecting this compound into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-rate peaks for each injection to obtain the heat change per injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of a ligand (analyte) to a protein (ligand) immobilized on a sensor chip in real-time.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using amine coupling or other appropriate chemistry.
-
The immobilization level should be optimized to avoid mass transport limitations.
-
-
SPR Measurement:
-
Equilibrate the sensor chip with running buffer.
-
Inject a series of concentrations of this compound (analyte) over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the immobilized ligand.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
-
Data Analysis:
-
Generate sensorgrams (plots of RU versus time) for each analyte concentration.
-
Perform a global fit of the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka. The association constant (Ka) is the reciprocal of Kd.
-
References
A Comparative Guide to Cross-Reactivity of Acid Blue 113 in Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acid Blue 113 and its potential for cross-reactivity in analytical assays. Due to a lack of direct cross-reactivity studies on this compound, this document outlines the theoretical potential for interference based on its chemical structure and presents a comparative framework using data from structurally similar azo dyes. The provided experimental protocols will enable researchers to assess the cross-reactivity of this compound and other dyes within their specific assay systems.
Introduction to this compound and Assay Interference
This compound is a synthetic bis-azo dye widely used in the textile industry and for biological staining.[1] Its molecular structure contains two azo bonds (-N=N-), which are known to be a potential source of interference in various analytical assays, particularly immunoassays like ELISA.[2][3] Interference can lead to inaccurate quantification of analytes, resulting in either falsely elevated or diminished results. This can have significant consequences in research and drug development, where precise measurements are critical.
The primary mechanism of interference from azo dyes in immunoassays is thought to be through non-specific binding or steric hindrance. The dye molecules can interact with assay components such as antibodies or the analyte itself, disrupting the specific binding events that the assay is designed to measure.
Comparative Analysis of Azo Dye Cross-Reactivity
Table 1: Example Cross-Reactivity of Various Azo Dyes in a Competitive ELISA
| Compound | Chemical Class | IC50 (ng/mL) | % Cross-Reactivity |
| Tartrazine (FD&C Yellow 5) | Mono-azo | 0.098 | 100% |
| Yellow 2G | Mono-azo | 4.7 | 2.0% |
| Acid Yellow 17 | Mono-azo | 6.0 | 1.56% |
| Tropaeolin O | Mono-azo | 380 | 0.025% |
| Sunset Yellow FCF | Mono-azo | 1900 | 0.005% |
| Orange II | Mono-azo | 6700 | 0.0014% |
| Methyl Orange | Mono-azo | >10,000 | <0.0009% |
| This compound | Bis-azo | Data Not Available | Data Not Available |
Data is illustrative and based on a commercially available Yellow Azo Dyes ELISA kit. The cross-reactivity is calculated relative to Tartrazine.
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the potential interference of this compound or other compounds in a specific analytical assay, the following experimental protocols are recommended.
Spike and Recovery Analysis
This method assesses whether the presence of a potential interfering substance affects the measurement of a known amount of analyte spiked into a sample matrix.
Protocol:
-
Prepare Samples:
-
Neat Matrix: The sample matrix (e.g., serum, plasma, cell culture media) without any added analyte or interfering substance.
-
Spiked Analyte (Control): The sample matrix spiked with a known concentration of the analyte of interest.
-
Spiked Analyte with Interferent: The sample matrix spiked with the same known concentration of the analyte and the suspected interfering substance (e.g., this compound) at various concentrations.
-
-
Assay Performance: Analyze the prepared samples according to the standard protocol of the analytical assay.
-
Calculate Percent Recovery:
-
Recovery (%) = [(Measured Concentration in Spiked Sample with Interferent - Measured Concentration in Neat Matrix) / (Known Spiked Concentration)] * 100
-
-
Interpretation: A recovery rate between 80% and 120% generally indicates no significant interference.[4] Rates outside this range suggest that the substance is interfering with the assay.
Serial Dilution Linearity
This protocol is used to determine if the interfering substance affects the assay in a dose-dependent manner.
Protocol:
-
Prepare Sample: Prepare a sample containing a high concentration of the analyte in the matrix of interest, also containing the highest concentration of the suspected interfering substance to be tested.
-
Serial Dilution: Perform a series of dilutions of the sample with the assay buffer or a matrix free of the analyte and interferent.
-
Assay Performance: Analyze the undiluted sample and all dilutions according to the assay's standard procedure.
-
Data Analysis: Multiply the measured concentration of each dilution by its dilution factor.
-
Interpretation: In the absence of interference, the calculated concentrations for all dilutions should be consistent. A deviation from linearity suggests the presence of an interfering substance.
Visualizing Interference Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the potential mechanism of azo dye interference in a sandwich ELISA and a typical workflow for an interference study.
Caption: Mechanism of Azo Dye Interference in ELISA.
Caption: Workflow for Investigating Assay Interference.
Conclusion
While direct evidence of this compound cross-reactivity in analytical assays is currently limited, its chemical nature as a bis-azo dye warrants careful consideration and evaluation by researchers. The potential for interference, particularly in sensitive immunoassays, should not be overlooked. By employing systematic experimental protocols such as spike and recovery and serial dilution, scientists can effectively assess the compatibility of this compound and other dyes with their specific analytical systems, ensuring the accuracy and reliability of their experimental data. This proactive approach is essential for maintaining the integrity of research and development in the scientific community.
References
comparative study of different advanced oxidation processes for Acid Blue 113 removal
The effective removal of recalcitrant dyes, such as Acid Blue 113 (AB 113), from industrial wastewater is a significant environmental challenge. Advanced Oxidation Processes (AOPs) have emerged as a promising solution due to their ability to degrade these complex organic molecules into simpler, less harmful substances. This guide provides a comparative analysis of various AOPs for the degradation of this compound, supported by experimental data from multiple studies. The processes evaluated include Fenton and photo-Fenton, ozonation, photocatalysis using titanium dioxide (TiO₂), and persulfate-based AOPs.
Comparative Performance of AOPs
The efficiency of different AOPs in degrading this compound is influenced by various experimental parameters, including pH, oxidant concentration, catalyst dosage, and reaction time. The following table summarizes the quantitative data from several studies to facilitate a direct comparison of their performance.
| Advanced Oxidation Process | Initial Dye Conc. (mg/L) | Reagents and Dosages | pH | Reaction Time (min) | Degradation Efficiency (%) | TOC Removal (%) | Rate Constant (k) | Reference |
| Fenton | Not Specified | Fe²⁺, H₂O₂ | 3 | 45 | 93.5 | Not Specified | Not Specified | [1] |
| Sono-Fenton | Not Specified | Fe²⁺ (0.05 mM), H₂O₂ (2.5 mM), Ultrasound (20 kHz) | 3 | 45 | >99 | 80 | Not Specified | [2] |
| Photo-Fenton-like | 250-1000 (in COD) | Electrocoagulation (Fe electrodes) + PEF-like (0.4 mM Fe²⁺) | Neutral (EC), 3 (PEF-like) | Not Specified | Complete COD removal | Complete COD removal | Not Specified | [3] |
| Ozonation (Catalytic) | 25 | Fe₂O₃/MgO/MoS₂ (8.6 mg), Ozone (0.2 mg/L.h) | 2.27 | 26 | 99.3 | Not Specified | Not Specified | [4] |
| Photocatalysis (UV-C/TiO₂) | 43.13 | TiO₂ (0.98 g/L) | 2.2 | 90 | 98.7 | Not Specified | 0.048 min⁻¹ | [5] |
| Photocatalysis (UV-A/TiO₂) | 25 | Anatase TiO₂ (42 mg/100mL) | 6.56 | 29.78 | 95.3 | Not Specified | Not Specified | |
| UV/Persulfate | Not Specified | Persulfate (up to 6.3 mM) | Not significant | Not Specified | Effective | Effective | Not Specified | |
| nZVI/Persulfate | 46 | nZVI (0.08 g/L), Persulfate (0.14 g/L) | 3 | 50 | 100 | 79.37 | Pseudo-first-order | |
| US/S₂O₈²⁻/Fe²⁺ | Not Specified | S₂O₈²⁻, Fe²⁺, Ultrasound (20 kHz) | 3 | 45 | 94.3 | Not Specified | Not Specified | |
| Electro/Persulfate | Not Specified | Persulfate, Iron anode | 3 | 2 | 99 | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are outlines of the experimental protocols for the key AOPs discussed.
Fenton Process
The Fenton process typically involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions to generate highly reactive hydroxyl radicals (•OH).
A typical experimental setup involves:
-
Preparation of a stock solution of this compound in deionized water.
-
Adjustment of the solution pH to the desired acidic value (typically around 3) using sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Addition of a specific concentration of a ferrous salt (e.g., FeSO₄·7H₂O) to the dye solution.
-
Initiation of the reaction by adding a predetermined amount of hydrogen peroxide (H₂O₂).
-
Continuous stirring of the reaction mixture for a specified duration at a constant temperature.
-
Withdrawal of samples at regular intervals. The reaction is quenched by adding a substance like sodium sulfite or by raising the pH.
-
Analysis of the samples for dye concentration (using a UV-Vis spectrophotometer) and Total Organic Carbon (TOC).
Photo-Fenton Process
The photo-Fenton process is an enhancement of the Fenton process where the reaction mixture is irradiated with UV or visible light. This irradiation promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of hydroxyl radical production.
The experimental protocol is similar to the Fenton process with the addition of a light source:
-
The reactor is typically a photochemical reactor equipped with a UV lamp (e.g., mercury lamp) placed in a quartz immersion well.
-
The dye solution, after pH adjustment and addition of Fenton's reagents (Fe²⁺ and H₂O₂), is exposed to UV irradiation.
-
The rest of the procedure, including sample collection and analysis, is the same as the Fenton process.
Ozonation
Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to degrade organic pollutants. The process can be enhanced by using catalysts.
A general experimental setup for catalytic ozonation includes:
-
An ozone generator that produces ozone from an oxygen or air feed.
-
A bubble column reactor where the dye solution is placed.
-
A catalyst, such as a metal oxide composite, is dispersed in the dye solution.
-
Ozone gas is bubbled through the solution at a specific flow rate.
-
The pH of the solution is adjusted to the optimal value before starting the ozonation.
-
Samples are collected at different time points to monitor the degradation of the dye.
Photocatalysis with TiO₂
This process utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species.
A typical experimental protocol is as follows:
-
A suspension of TiO₂ powder is prepared in the this compound solution.
-
The suspension is stirred in the dark for a certain period to achieve adsorption-desorption equilibrium between the dye and the catalyst surface.
-
The mixture is then irradiated with a UV light source (e.g., UV-A or UV-C lamps).
-
The pH of the solution is a critical parameter and is adjusted accordingly.
-
Samples are taken at intervals, and the catalyst is separated by centrifugation or filtration before analysis of the dye concentration.
Persulfate-Based AOPs
These processes involve the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻) to generate sulfate radicals (SO₄•⁻), which are strong oxidizing agents. Activation can be achieved through various methods such as heat, UV irradiation, or by using transition metals.
An example protocol for nZVI-activated persulfate is:
-
A solution of this compound is prepared, and the pH is adjusted to the optimal acidic condition.
-
Nanoscale zero-valent iron (nZVI) particles are added to the solution as the activator.
-
Sodium persulfate is then added to initiate the reaction.
-
The mixture is agitated for the duration of the experiment.
-
Samples are collected over time and analyzed for the remaining dye concentration.
Visualizing the Processes
To better understand the workflows and mechanisms, the following diagrams are provided.
References
- 1. Transcriptomic Analysis of Degradative Pathways for Azo Dye this compound in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effective Removal of this compound Dye Using Magnesium Oxide-based Nanocatalyst in Photocatalytic Ozonation Process [jcst.icrc.ac.ir]
- 5. Optimization of Photocatalytic Degradation of this compound and Acid Red 88 Textile Dyes in a UV-C/TiO2 Suspension System: Application of Response Surface Methodology (RSM) [mdpi.com]
Unveiling the Blue: A Comparative Guide to Protein Staining in Electrophoresis
A head-to-head comparison of staining efficacy between the industry-standard Coomassie Brilliant Blue and the lesser-known Acid Blue 113 reveals a clear victor for protein visualization in polyacrylamide gels. While both are acid dyes, their applications and documented performance in proteomics diverge significantly.
For researchers, scientists, and drug development professionals, the visualization of proteins following electrophoretic separation is a cornerstone of molecular analysis. The choice of stain directly impacts the sensitivity, accuracy, and downstream applications of an experiment. This guide provides a comprehensive comparison of Coomassie Brilliant Blue, the ubiquitous workhorse of protein staining, and this compound, a dye with primary applications outside of routine protein gel analysis.
Performance at a Glance: A Tale of Two Dyes
Quantitative comparison between this compound and Coomassie Brilliant Blue for protein gel staining is largely absent from scientific literature, as this compound is not conventionally used for this purpose. Coomassie Brilliant Blue, in its various formulations, remains the well-characterized standard.
| Feature | Coomassie Brilliant Blue (R-250 & G-250) | This compound |
| Primary Application | Staining proteins in polyacrylamide and agarose gels. | Primarily used as a textile and leather dye; studied for bioremediation. |
| Typical Detection Limit | 10-100 ng per protein band. | Not established for protein gel staining. |
| Staining Mechanism | Binds non-covalently to proteins, primarily through electrostatic interactions with basic amino acids and hydrophobic interactions. | As a diazo dye, its interaction with proteins in a gel matrix is not well-documented for staining purposes. |
| Compatibility with Mass Spectrometry | Yes, the non-covalent binding allows for destaining and subsequent protein analysis. | Not established. |
| Protocol Availability | Numerous well-established and optimized protocols are available. | No standard protocols for protein gel staining. |
The Gold Standard: Coomassie Brilliant Blue
Coomassie Brilliant Blue is an anionic triphenylmethane dye that exists in two main forms: R-250 (Reddish tint) and G-250 (Greenish tint). It has been the go-to stain for protein visualization in gels for decades due to its reliability, ease of use, and compatibility with downstream applications like mass spectrometry.
The staining process involves the dye binding to proteins, rendering them visible as blue bands against a clear background after a destaining step. The intensity of the stain is roughly proportional to the amount of protein present, allowing for semi-quantitative analysis.
The Alternative Dye: this compound
This compound is a diazo dye with primary applications in the textile and tanning industries. While one study mentions its use in a histochemical method for staining myosin-like proteins in tissue sections, its utility for staining proteins in polyacrylamide gels has not been established in the scientific literature. Its chemical structure and properties differ significantly from the triphenylmethane structure of Coomassie Brilliant Blue, and thus its binding affinity and specificity for proteins within a gel matrix are unknown.
Experimental Protocols
Detailed methodologies for protein staining are crucial for reproducibility and achieving optimal results. Below are standard protocols for Coomassie Brilliant Blue staining. Due to the lack of its application in this area, a corresponding protocol for this compound is not available.
Coomassie Brilliant Blue R-250 Staining Protocol
This is a classic and widely used protocol for sensitive protein detection.
Solutions Required:
-
Fixing Solution: 50% Methanol, 10% Acetic Acid, 40% Distilled Water
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% Methanol, 10% Acetic Acid
-
Destaining Solution: 40% Methanol, 10% Acetic Acid, 50% Distilled Water
Procedure:
-
Fixation: After electrophoresis, immerse the gel in Fixing Solution for 30-60 minutes with gentle agitation. This step prevents the diffusion of protein bands.
-
Staining: Remove the fixing solution and add the Staining Solution. Incubate for 2-4 hours at room temperature with gentle agitation.
-
Destaining: Remove the staining solution and rinse the gel with Destaining Solution. Continue to destain with fresh Destaining Solution, changing it every 30-60 minutes, until the background is clear and the protein bands are well-defined.
Colloidal Coomassie G-250 Staining Protocol
This method offers higher sensitivity and reduced background staining compared to the R-250 method.
Solutions Required:
-
Staining Solution (Colloidal): Commercially available or prepared by dissolving 0.1% (w/v) Coomassie Brilliant Blue G-250 in a solution containing phosphoric acid and a solubilizing agent like ethanol or methanol.
-
Wash Solution: Distilled Water
Procedure:
-
Washing: After electrophoresis, wash the gel with distilled water 2-3 times for 5 minutes each to remove residual SDS.
-
Staining: Immerse the gel in the Colloidal Coomassie G-250 Staining Solution and incubate for 1-12 hours. The staining time can be optimized based on the desired sensitivity.
-
Washing: Remove the staining solution and wash the gel with distilled water to remove background staining. Protein bands will become more prominent as the background clears.
Visualizing the Workflow
To understand the general process of protein gel staining, the following diagram illustrates the key steps involved.
Safety Operating Guide
Proper Disposal of Acid Blue 113: A Guide for Laboratory Professionals
The safe and compliant disposal of Acid Blue 113, a diazo dye, is critical for ensuring laboratory safety and environmental protection. Due to its chemical properties and potential hazards, this compound is categorized as hazardous waste and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. Improper disposal can lead to contamination and potential health hazards, including harm to aquatic life with long-lasting effects[1].
This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. It may be harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract, with possible risks of irreversible effects[2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) and Safety Measures:
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or eyeglasses | To prevent eye irritation and inflammation from dust or splashes[2]. |
| Hand Protection | Appropriate protective gloves (e.g., nitrile) | To prevent skin contact and potential irritation[2]. |
| Body Protection | Laboratory coat and appropriate protective clothing | To minimize contact with skin[2]. |
| Respiratory Protection | Approved respirator | To be used when handling the powder to avoid inhalation and respiratory tract irritation. |
| Ventilation | Chemical fume hood | All handling of this compound powder and concentrated solutions should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize dust generation and accumulation. |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound from a laboratory setting. This is based on general guidelines for the disposal of hazardous laboratory chemicals and azo dyes.
1. Waste Identification and Segregation:
-
All waste containing this compound, including stock solutions, experimental residues, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
2. Containerization:
-
Use a designated hazardous waste container that is compatible with this compound. The original container is often a good choice.
-
The container must be in good condition, with a secure, tightly fitting lid to prevent leaks or spills. Keep the container closed at all times except when adding waste.
3. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 3351-05-1
-
The primary hazards (e.g., "Irritant," "Environmental Hazard")
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
4. Storage (Satellite Accumulation Area):
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
The SAA should be a secondary containment system, such as a tray, to capture any potential leaks.
-
Ensure the SAA is inspected regularly for any signs of leakage from the container.
5. Disposal:
-
Do not dispose of this compound down the drain.
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
6. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using a spill containment kit.
-
For solid spills, carefully sweep or vacuum the material and place it into the hazardous waste container. Avoid generating dust.
-
For liquid spills, use an inert absorbent material to collect the waste.
-
All materials used for spill cleanup must also be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acid Blue 113
Essential safety and logistical protocols for the handling and disposal of Acid Blue 113 are critical for ensuring a safe laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals to minimize risks and manage this chemical compound effectively.
This compound is a chemical compound that requires careful handling to prevent potential health hazards. Adherence to proper safety protocols is paramount to mitigate risks of irritation to the skin, eyes, and respiratory tract.[1][2] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure the safe utilization of this compound in a laboratory setting.
Personal Protective Equipment (PPE) Specifications
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against dust particles and potential splashes that may cause eye irritation and inflammation.[1][2] |
| Hand Protection | Rubber gloves | Prevents skin contact, which can lead to irritation, especially in sensitive individuals.[1] |
| Respiratory Protection | Approved respirator | Necessary to avoid inhalation of dust particles, which can cause respiratory tract irritation. To be used especially when dust generation is likely. |
| Body Protection | Protective clothing (e.g., lab coat, coveralls) | Minimizes contact with skin and protects personal clothing from contamination. |
Experimental Workflow for Handling this compound
A systematic approach to handling this compound is crucial for maintaining safety. The following diagram illustrates the recommended workflow from preparation to disposal.
Operational Plan for Handling this compound
1. Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as specified in the table above: chemical safety goggles, rubber gloves, and an approved respirator. A lab coat or other protective clothing is also recommended.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.
2. Handling:
-
Minimizing Dust: Handle the solid form of this compound carefully to avoid generating dust.
-
Avoiding Contact: Prevent contact with eyes, skin, and clothing.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the substance.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.
3. Disposal Plan:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. Consult state and local hazardous waste regulations for accurate classification.
-
Containerization: Collect waste in a suitable, labeled, and tightly sealed container.
-
Disposal Route: Dispose of the contents and container in accordance with all federal, state, and local regulations. Do not dispose of it down the drain unless specifically permitted by local ordinances.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
1. Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical aid.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.
2. Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use proper personal protective equipment as outlined above. For spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly.
By adhering to these safety protocols and operational plans, researchers can significantly minimize the risks associated with handling this compound, fostering a safer laboratory environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
